GLYCOL PALMITATE
Description
Conceptual Framework of Fatty Acid Esters in Chemical Sciences
Fatty acid esters are a class of organic compounds formed through the esterification of a fatty acid with an alcohol. jove.com This reaction involves the combination of a carboxylic acid with an alcohol to form an ester and water. jove.com The general structure of an ester is characterized by a carbonyl group bonded to an oxygen atom, which is in turn attached to an alkyl or aryl group. jove.com
Fatty acids themselves are carboxylic acids with long hydrocarbon chains, which can be either saturated (containing only carbon-carbon single bonds) or unsaturated (containing one or more carbon-carbon double bonds). libretexts.org The properties of fatty acid esters, such as their melting points, solubility, and stability, are largely influenced by the chain length and degree of saturation of the fatty acid component, as well as the nature of the alcohol. ontosight.ai
These esters are widespread in nature, contributing to the fragrances of fruits and flowers. libretexts.org In industrial and research settings, they are valued for their diverse applications, including use as emulsifiers, emollients, stabilizers, and lubricants. ontosight.aiontosight.aiontosight.ai The synthesis of fatty acid esters can be achieved through various methods, including direct esterification and transesterification. smolecule.comgoogle.com
Positioning of Glycol Palmitate within the Ethylene (B1197577) Glycol Ester Family
This compound, also known as ethylene glycol monopalmitate, is a specific type of fatty acid ester. theformulary.co.ukcymitquimica.com It is formed from the esterification of one molecule of ethylene glycol with one molecule of palmitic acid, a saturated fatty acid with 16 carbon atoms. theformulary.co.ukcymitquimica.comewg.org This places it within the ethylene glycol ester family, a group of compounds derived from the reaction of ethylene glycol with various fatty acids. ontosight.aidynaglycolsindia.com
The ethylene glycol ester family includes both monoesters, where one of the hydroxyl groups of ethylene glycol is esterified, and diesters, where both hydroxyl groups are esterified. dynaglycolsindia.com this compound is a monoester. thegoodscentscompany.com The presence of the ethylene glycol moiety provides a hydrophilic (water-attracting) character, while the long hydrocarbon chain of the palmitic acid provides a hydrophobic (water-repelling) character, making the molecule amphiphilic. ontosight.aiontosight.ai This dual nature is fundamental to its utility as an emulsifier and stabilizer in various formulations. ontosight.aicymitquimica.com
Other members of the ethylene glycol ester family include ethylene glycol stearate (B1226849), ethylene glycol oleate (B1233923), and their corresponding diesters. dynaglycolsindia.com The specific fatty acid used dictates the physical and chemical properties of the resulting ester. For instance, esters of unsaturated fatty acids like oleic acid will have different melting points and fluidity compared to those of saturated fatty acids like palmitic or stearic acid.
Overview of Research Trajectories in this compound Chemistry and Applications
Research into this compound has explored its synthesis, physical and chemical properties, and a range of applications.
Synthesis and Properties: The synthesis of this compound is typically achieved through the direct esterification of ethylene glycol with palmitic acid, often in the presence of a catalyst. smolecule.comtheformulary.co.uk Alternative methods like enzymatic synthesis using lipases have also been investigated. scitepress.org Key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C18H36O3 cymitquimica.com |
| Molecular Weight | 300.48 g/mol chemicalbook.com |
| Appearance | White to off-white, waxy solid ontosight.aiformulationbio.com |
| Melting Point | 51 °C chemicalbook.com |
| Boiling Point | 410.89 °C (estimated) thegoodscentscompany.com |
| Solubility | Insoluble in water; soluble in organic solvents cymitquimica.comontosight.ai |
| CAS Number | 4219-49-2 cymitquimica.com |
Research Applications:
Materials Science: this compound has been investigated for its role as a lubricant and processing aid in the manufacturing of plastics. smolecule.comeuropa.eu Its ability to act as an emulsifier and stabilizer is also crucial in creating stable emulsions for various industrial applications. cymitquimica.com
Pharmaceutical Research: In the pharmaceutical field, this compound is explored as an excipient in drug formulations. ontosight.ai Its amphiphilic nature can aid in the solubilization and stabilization of active pharmaceutical ingredients. ontosight.ai Research has also delved into its use in nanotechnology for creating nanocarriers for drug delivery. For instance, a novel biodegradable and self-assembling nanocarrier based on methoxy (B1213986) poly(ethylene glycol)-palmitate has been synthesized for the delivery of curcumin (B1669340) to cancer cells. researchgate.netnih.gov These nanocarriers can improve the solubility and bioavailability of hydrophobic drugs. researchgate.netnih.gov
Cosmetic Science: A significant area of application for this compound is in the cosmetics industry, where it functions as an emollient, thickener, opacifying agent, and stabilizer in creams, lotions, and other personal care products. theformulary.co.ukulprospector.com Its ability to improve the texture and feel of formulations makes it a valuable ingredient. theformulary.co.uk
Properties
CAS No. |
199282-96-7 |
|---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.47664 |
Synonyms |
GLYCOL PALMITATE |
Origin of Product |
United States |
Synthesis Methodologies and Process Optimization for Glycol Palmitate
Chemical Esterification Pathways
Chemical esterification represents the most direct and widely employed method for synthesizing glycol palmitate. This reversible reaction involves the condensation of palmitic acid with a glycol, such as ethylene (B1197577) glycol or propylene (B89431) glycol, to form the corresponding ester and water. To achieve high conversion rates, the equilibrium must be shifted towards the product side, typically by using an excess of one reactant (usually the alcohol) or by continuously removing the water formed during the reaction. iium.edu.my
Acid catalysts are frequently used to accelerate the rate of esterification. They function by protonating the carbonyl oxygen of the palmitic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the glycol.
p-Toluenesulfonic acid (p-TSA) is a strong organic acid widely utilized as a homogeneous catalyst in the synthesis of glycol esters due to its high catalytic activity and efficacy. researchgate.netgoogle.com In the synthesis of polyethylene (B3416737) glycol (PEG) palmitate, p-TSA is added to a mixture of palmitic acid and PEG. unsoed.ac.id The reaction is often carried out in a solvent like xylene, and a Dean-Stark apparatus is used to continuously remove the water byproduct, driving the reaction to completion. unsoed.ac.id Research has shown that p-TSA offers higher catalytic activity compared to other acids like benzenesulfonic acid and sulfuric acid for certain esterifications. researchgate.net The product of such esterification can be a mixture of monoesters and diesters, with the relative content depending on the initial molar ratio of the reactants. unsoed.ac.id An excess of glycol generally favors the formation of the monoester. unsoed.ac.id
| Parameter | Value/Condition | Source |
| Reactants | Palmitic Acid, Ethylene Glycol | dss.go.th |
| Catalyst | p-Toluenesulfonic Acid (p-TSA) | dss.go.th |
| Catalyst Loading | 0.5% by weight (based on fatty acid) | dss.go.th |
| Temperature | 180–190°C | dss.go.th |
| Reaction Time | 10 hours | dss.go.th |
| Molar Ratio (Glycol:Acid) | 3:1 | dss.go.th |
This interactive table summarizes typical reaction conditions for the p-TSA catalyzed synthesis of ethylene this compound.
Hydrochloric acid (HCl) has also been investigated as a catalyst in reactions involving fatty acids and glycerol (B35011), a polyol related to glycols. In one study, concentrated HCl was used to catalyze the reaction between glycerol and palmitic acid without an organic solvent. udl.cat This process yielded 3-chloro-2-hydroxypropyl palmitate, a functionalized ester. The optimal conditions were found to be a reaction time of 24 hours at 100°C. udl.cat This methodology demonstrates the utility of strong mineral acids in creating specialized fatty acid esters from polyol starting materials. udl.cat
| Reactant 1 | Reactant 2 | Catalyst | Temperature | Time | Product | Source |
| Glycerol | Palmitic Acid | 12 M HCl | 100°C | 24 h | 3-chloro-2-hydroxypropyl palmitate | udl.cat |
This interactive table presents the conditions for the HCl-catalyzed synthesis of a palmitate ester from glycerol.
Base-catalyzed synthesis, particularly through transesterification, provides an alternative pathway to this compound. In this process, a triglyceride source of palmitic acid (like a vegetable oil) is reacted with a glycol in the presence of a basic catalyst. Potassium carbonate (K2CO3) is a commonly used catalyst for this purpose. kemdikbud.go.idgoogle.com It is favored because it tends to result in high yields of the desired fatty acid ester with less soap formation compared to stronger bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). kemdikbud.go.id For instance, 2-hydroxyethyl palmitate has been synthesized via the transesterification of soybean oil with ethylene glycol using K2CO3 as the catalyst, achieving a product yield of 66.5%. kemdikbud.go.idresearchgate.netunimma.ac.id
The esterification of palmitic acid is a reversible, equilibrium-limited reaction. iium.edu.my Kinetic studies are crucial for understanding the reaction mechanism and optimizing process parameters. The reaction is typically modeled as second-order, being first-order with respect to each reactant. sci-hub.se
Several factors influence the reaction rate and equilibrium conversion:
Temperature: Increasing the reaction temperature generally increases the reaction rate. iium.edu.my
Molar Ratio: A higher molar ratio of alcohol to acid shifts the equilibrium towards the products, increasing the conversion of palmitic acid. iium.edu.my
Catalyst Loading: The reaction rate increases with higher catalyst concentration up to a certain point, after which the effect may plateau. iium.edu.my
Water Concentration: The presence of water in the reaction mixture can inhibit the forward reaction and promote the reverse hydrolysis reaction, thereby lowering the final conversion. iium.edu.my Continuous removal of water is therefore a key strategy for achieving high yields. chimia.ch
For the synthesis of isopropyl palmitate, a related ester, the activation energy for the two-step synthesis (chloridization and esterification) was determined to be 46 kJ·mol⁻¹ for the first step and 54.15 kJ·mol⁻¹ for the second. sci-hub.se Such kinetic data is vital for designing efficient industrial reactors.
The synthesis of this compound can be carried out in various reactor configurations, depending on the production scale and desired purity.
Batch Reactors: For smaller production volumes or multi-product operations, batch reactors are common. chimia.ch In a typical setup, the fatty acid and catalyst are heated, and the alcohol is fed into the reactor. Water is removed continuously, often with the excess alcohol, via an overhead distillation column to drive the reaction to completion. chimia.ch
Semi-Batch Reactive Distillation: This configuration can improve process efficiency and product purity. A study on methyl palmitate synthesis using a semi-batch reactive distillation column with Amberlyst 15 as a catalyst reported a high conversion of 99% at a relatively low temperature of 70°C. researchgate.net
Continuous Reactive Distillation: For large-scale production, continuous processes are more economical. Reactive distillation combines reaction and separation in a single unit. The reactants are continuously fed into a distillation column that contains a catalytic section. As the ester is formed, the water byproduct is simultaneously removed, significantly improving conversion and reducing downstream processing steps. chimia.chgoogle.com This integrated approach is highly efficient for equilibrium-limited reactions like esterification.
Process Design and Reactor Configurations for Esterification
Reflux Methodologies for this compound Production
The synthesis of this compound can be achieved through direct esterification using a reflux method. This conventional technique involves heating ethylene glycol with palmitic acid in the presence of an acid catalyst. smolecule.com The primary purpose of reflux is to maintain the reaction temperature at the boiling point of the solvent, while continually returning the condensed vapors to the reaction flask. This process helps to drive the esterification reaction towards completion by removing the water formed as a byproduct. smolecule.comunsoed.ac.id
Commonly used acid catalysts for this reaction include sulfuric acid and p-toluenesulfonic acid (p-TSA). smolecule.comunsoed.ac.id For instance, in the synthesis of polyethylene glycol (PEG) esters, including PEG-palmitate, a reflux method is employed with p-TSA as the catalyst. unsoed.ac.id The reaction is typically carried out at temperatures ranging from 100°C to 150°C for an extended period, often up to 24 hours, to achieve high yields. unsoed.ac.id To enhance the removal of water and shift the reaction equilibrium towards the product side, a Dean-Stark apparatus is often incorporated into the reflux setup. unsoed.ac.id This glassware is specifically designed to trap and separate water from the reaction mixture.
One study on the synthesis of polyethylene glycol esters demonstrated that the reflux method, when compared to microwave-assisted synthesis, resulted in a significantly higher product yield, reaching between 92-96%. unsoed.ac.id This was attributed to the efficient removal of water by the Dean-Stark apparatus, which prevented the hydrolysis of the newly formed ester. unsoed.ac.id In industrial-scale production, after the reflux reaction is complete, the crude this compound is typically purified through methods like distillation or recrystallization to achieve a high level of purity, often exceeding 98%. smolecule.com
For example, the synthesis of polyethylene glycol 400 (PEG400)-palmitate has been successfully achieved using a reflux method. unsoed.ac.id The reaction involves a 2:1 molar ratio of palmitic acid to PEG-400, with p-TSA (2.5% w/v) as the catalyst and xylene as the solvent. unsoed.ac.id The reaction is maintained at a temperature between 100°C and 150°C for 24 hours. unsoed.ac.id
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a modern and efficient alternative for the production of this compound and other fatty acid esters. smolecule.comnih.gov This technique utilizes microwave energy to directly and rapidly heat the reactants, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods like reflux. smolecule.comnih.govacs.org The application of microwaves can accelerate the esterification reaction for producing esters like polyethylene glycol stearate (B1226849) from 360 minutes down to just 70 minutes. acs.orgacs.org
In the context of this compound synthesis, microwave irradiation facilitates the esterification of fatty acids with alcohols, such as isopropanol, using a lipase (B570770) enzyme as a catalyst. nih.govresearchgate.net Studies have shown that variables such as the molar ratio of reactants, catalyst concentration, microwave power, and reaction time all significantly influence the conversion to the final ester product. acs.orgresearchgate.net For instance, in the microwave-assisted enzymatic synthesis of isopropyl palmitate, a maximum conversion of 90.1 ± 0.4% was achieved in a remarkably short reaction time of 5 minutes. nih.gov
Despite this, the rapid and energy-efficient nature of microwave-assisted synthesis makes it an attractive method. acs.org Research on the microwave-assisted enzymatic production of isopropyl myristate and isopropyl palmitate has demonstrated that this method is not only fast but also more energy-efficient, potentially saving significant processing time compared to other enzymatic esterification techniques. acs.org For example, a study on the microwave-assisted synthesis of n-butyl palmitate found that increasing the reaction temperature above 60°C led to a decrease in conversion due to the thermal denaturation of the lipase enzyme. nih.gov
Enzymatic Synthesis (Biocatalysis) of this compound
Enzymatic synthesis, or biocatalysis, presents a green and highly specific alternative to conventional chemical methods for producing this compound. This approach utilizes lipases, which are enzymes that catalyze the esterification reaction between a glycol and palmitic acid. scielo.brscitepress.org This method offers several advantages, including milder reaction conditions, reduced energy consumption, fewer side reactions, and higher product purity. google.com
The synthesis is typically carried out by reacting a fatty acid with a glycol at a controlled temperature for a specific duration. For instance, this compound can be synthesized by reacting palmitic acid and glycol at 37°C for 18 hours. scitepress.org The use of immobilized lipases is a common strategy in biocatalysis as it allows for easier separation of the catalyst from the reaction mixture and enhances the enzyme's stability and reusability. scielo.brort.edu.uy
Lipase-Mediated Esterification Mechanisms
The enzymatic synthesis of this compound is primarily achieved through lipase-mediated esterification. scielo.brscitepress.org Lipases (EC 3.1.1.3) are a class of enzymes that, in aqueous environments, catalyze the hydrolysis of fats and oils. However, in non-aqueous or micro-aqueous media, the equilibrium of the reaction shifts to favor synthesis, leading to the formation of ester bonds. scielo.brmdpi.com This process involves the reaction of a carboxylic acid (palmitic acid) with an alcohol (glycol). scielo.brresearchgate.net
The reaction can proceed through either direct esterification of the fatty acid and glycol or through transesterification, where an existing ester of the fatty acid is reacted with the glycol. smolecule.com The use of lipases as catalysts is advantageous due to their high specificity, which results in fewer byproducts and a purer final product. google.com The reaction conditions, such as temperature and the molar ratio of the substrates, are crucial for optimizing the esterification process. scitepress.org
Specificity and Catalytic Efficiency of Various Lipases (e.g., Candida rugosa Lipase, Novozyme 435, Rhizopus oryzae Lipase)
The choice of lipase is a critical factor in the enzymatic synthesis of this compound, as different lipases exhibit varying levels of specificity and catalytic efficiency.
Candida rugosa Lipase (CRL) has been successfully employed as a biocatalyst for synthesizing glycol-palmitic acid esters. scitepress.orgscitepress.org In one study, the esterification reaction was carried out at 37°C for 18 hours, achieving a high conversion rate. scitepress.orgscitepress.org The study varied the molar ratio of fatty acid to glycol (1:1, 1:2, 1:3, and 1:4) and found that the highest conversion percentage for glycol-palmitic ester was 82%. scitepress.orgscitepress.org Immobilization of CRL has also been explored to enhance its stability and reusability. acs.org
Novozyme 435 , an immobilized lipase B from Candida antarctica, is a widely used and highly effective biocatalyst for ester synthesis. nih.govcsic.esmdpi.com It is known for its high reactivity and stability, even at elevated temperatures. mdpi.commdpi.com In the synthesis of neopentyl glycol dilaurate, Novozym® 435 demonstrated optimal performance at 80°C. mdpi.com It has also been identified as an excellent biocatalyst for producing arbutin (B1665170) palmitate, achieving a transesterification yield of 85.21% at 60°C. nih.gov The enzyme's stability allows for its reuse over multiple cycles. nih.gov
Rhizopus oryzae Lipase (ROL) is another promising lipase for ester synthesis, often used in the form of whole-cell biocatalysts. scielo.brscielo.brresearchgate.net This lipase exhibits 1,3-specificity, meaning it selectively hydrolyzes acylglycerols at the sn-1 and sn-3 positions. mdpi.com In the synthesis of various emollient esters, including those from palmitic acid, mycelium-bound lipases of R. oryzae have demonstrated high efficiency. scielo.brscielo.brresearchgate.net For the synthesis of isoamyl palmitate, a maximum conversion of 83% was achieved in 24 hours. scielo.brscielo.br The optimal temperature for this lipase has been reported to be around 40°C. scielo.brresearchgate.net
Below is a table summarizing the performance of these lipases in ester synthesis:
| Lipase | Source Organism | Form | Optimal Temperature | Conversion/Yield | Reference |
| Candida rugosa Lipase | Candida rugosa | Free | 37°C | 82% | scitepress.orgscitepress.org |
| Novozyme 435 | Candida antarctica | Immobilized | 60-80°C | 85.21% | nih.govmdpi.com |
| Rhizopus oryzae Lipase | Rhizopus oryzae | Mycelium-bound | 40°C | 83% | scielo.brscielo.brresearchgate.net |
Biocatalyst Immobilization Techniques and Performance
One common method is entrapment , where the enzyme is physically confined within a porous matrix. For example, Candida rugosa lipase has been entrapped in hydrogels made of poly(N-isopropylacrylamide-co-itaconic acid). nih.gov This immobilization was shown to increase the storage stability of the lipase, and the immobilized enzyme retained about 50% of its initial activity after 10 cycles of use in an esterification reaction. nih.gov
Another widely used technique is adsorption onto a solid support. Hydrophobic supports are particularly effective for lipases. ort.edu.uy For instance, Candida rugosa lipase has been immobilized on a macroporous hydrophobic resin, Lewatit VP OC 1600, which was selected as the optimal carrier for the synthesis of phytosteryl ester. acs.org Similarly, lipases from Thermomyces lanuginosus, Candida rugosa, and Pseudomonas fluorescens have been immobilized on rice husk silica (B1680970) functionalized with octyl groups. mdpi.com This immobilization is achieved through interfacial activation. mdpi.com
The use of whole-cell biocatalysts is another form of immobilization where the enzyme remains associated with the microbial cells. scielo.br This approach avoids the need for costly enzyme purification and immobilization steps. scielo.br Fungi like Rhizopus oryzae are known to produce mycelium-bound lipases that can be used directly as biocatalysts for esterification reactions. scielo.br
The performance of immobilized biocatalysts is often superior to that of free enzymes. For example, in the synthesis of solketal (B138546) palmitate, an immobilized lipase from Thermomyces lanuginosus retained 87% of its initial activity after seven successive reaction batches. mdpi.com Similarly, Novozym 435, a commercially available immobilized lipase, has demonstrated high reusability. In the synthesis of arbutin palmitate, it maintained 38% of its original activity after three cycles. nih.gov The choice of immobilization support can also influence the enzyme's performance. Siliceous materials are often favored as supports because they are resistant to non-aqueous media, providing stability and reusability, which is crucial for synthetic reactions like biodiesel production. ort.edu.uy
Optimization of Enzymatic Reaction Parameters
Optimizing reaction parameters is crucial for maximizing the yield and efficiency of the enzymatic synthesis of this compound. Key parameters that are often manipulated include temperature, substrate molar ratio, enzyme concentration, and reaction time.
Temperature: The reaction temperature significantly influences the rate of enzymatic esterification. Each lipase has an optimal temperature at which it exhibits maximum activity. For instance, in the synthesis of glycol-palmitic acid esters using Candida rugosa lipase, the reaction was conducted at 37°C. scitepress.org For Novozym 435, higher temperatures, such as 60°C, have been found to be optimal for the synthesis of arbutin palmitate, with the yield increasing with temperature in the range of 40-60°C. nih.gov However, excessively high temperatures can lead to enzyme denaturation and loss of activity. nih.gov
Substrate Molar Ratio: The molar ratio of the fatty acid to the glycol is another critical factor. An excess of one of the substrates is often used to shift the reaction equilibrium towards product formation. In the synthesis of glycol-castor oil fatty acid and glycol-palmitic acid esters, various molar ratios of fatty acid to glycol (1:1, 1:2, 1:3, and 1:4) were investigated to find the optimal ratio for the highest conversion. scitepress.org In another study on solketal palmitate synthesis, a central composite rotatable design was used to evaluate the effect of the acid-to-alcohol molar ratio, among other parameters. mdpi.com
Enzyme Concentration: The amount of lipase used as a catalyst also affects the reaction rate. Generally, increasing the enzyme concentration leads to a higher reaction rate, up to a certain point where the rate may plateau due to substrate limitation or other factors. In the synthesis of isoamyl palmitate using Rhizopus oryzae lipase, different concentrations of mycelium-bound lipase (0.15, 0.30, and 0.45 g of dry biomass) were tested to determine the optimal enzyme loading. scielo.br
Reaction Time: The duration of the reaction is another important parameter to optimize. The reaction is typically allowed to proceed until it reaches equilibrium, at which point the conversion to the ester product is maximized. For example, the synthesis of glycol-palmitic acid esters was carried out for 18 hours. scitepress.org In other studies, reaction times have been optimized to be as short as 15 minutes for solketal palmitate synthesis using an optimized biocatalyst system. mdpi.com
A systematic approach to optimization often involves statistical methods like response surface methodology (RSM) to study the combined effects of multiple parameters and identify the optimal conditions for the reaction. mdpi.com
Substrate Molar Ratios and Conversion Rates
The molar ratio of the reactants, typically an alcohol (like ethylene glycol) and palmitic acid or its ester, significantly influences the conversion rate. In enzymatic esterification, an excess of one of the substrates is often used to shift the reaction equilibrium towards product formation.
For instance, in the synthesis of a glycol-based biolubricant, a molar ratio of 3:1 (ethylene glycol to methyl ester) was identified as optimal. sysrevpharm.orgsysrevpharm.org Studies on similar ester synthesis have shown that varying the molar ratio can have a significant impact on the final yield. For example, in the production of isopropyl myristate (IPM) and isopropyl palmitate (IPP), a molar ratio of 1:2 (fatty acid to isopropyl alcohol) resulted in high conversions of 94.6% and 94.1%, respectively. acs.org However, a further increase in the alcohol volume led to a decrease in conversion, likely due to enzyme inactivation and dilution effects. acs.org In another study, the synthesis of glycol esters using Candida rugosa lipase showed that as the molar ratio of glycol to fatty acid increased from 1:1 to 1:4, the conversion percentage also increased, reaching up to 84.7% for castor oil fatty acid and 81.9% for palmitic acid. scitepress.org
Conversely, in the enzymatic transesterification for producing fish oil fatty ethyl esters, reducing the alcohol to fatty acid ethyl ester (FAEE) molar ratio from 5 to 1.5 was found to be optimal, as a stoichiometric amount led to lower conversion. acs.org This highlights the importance of tailoring the molar ratio to the specific substrates and catalyst system.
| Product | Reactants | Molar Ratio (Alcohol:Acid/Ester) | Catalyst | Conversion Rate (%) | Reference |
| Glycol-based Biolubricant | Ethylene Glycol, Castor Oil Methyl Ester | 3:1 | Potassium Methoxide | 86.23 | sysrevpharm.orgsysrevpharm.org |
| Isopropyl Palmitate (IPP) | Isopropyl Alcohol, Palmitic Acid | 2:1 | Lipase | 94.1 | acs.org |
| This compound Ester | Glycol, Palmitic Acid | 4:1 | Candida rugosa Lipase | 81.9 | scitepress.org |
| Fish Oil Fatty Ethyl Ester | 2-Ethylhexanol, FAEE | 1.5:1 | Novozym 435 | >90 | acs.org |
| Isoamyl Palmitate | Isoamyl Alcohol, Palmitic Acid | 1.5:1 | Rhizopus oryzae Lipase | 83.11 | scielo.br |
Influence of Temperature and Reaction Time on Yield
Temperature and reaction time are pivotal parameters that must be carefully controlled to maximize the yield of this compound. Optimal conditions often represent a trade-off between reaction rate and enzyme stability or the occurrence of side reactions.
The synthesis of methyl palmitate using a deep eutectic solvent catalyst showed that the yield remained constant between 30°C and 90°C, but decreased at 100°C due to methanol (B129727) vaporization. asianpubs.org For the microwave-assisted enzymatic production of IPP, a maximum conversion of 94.5% was achieved in just 1 minute at a microwave power of 20%. acs.org This demonstrates the potential of microwave technology to significantly reduce reaction times.
| Product | Optimal Temperature (°C) | Optimal Reaction Time | Catalyst | Yield/Conversion (%) | Reference |
| Glycol-based Biolubricant | 80 | 90 minutes | Potassium Methoxide | 86.23 | sysrevpharm.orgsysrevpharm.org |
| Neopentyl Glycol Dicaprylate/Dicaprate | 80 | 6 hours | Lipozyme® 435 | 92.5 (purity) | researchgate.net |
| Methyl Palmitate | 30-90 | 60 minutes | ChCl-ethylene glycol | 92.5 | asianpubs.org |
| Isopropyl Palmitate (IPP) | Not specified | 1 minute | Lipase (Microwave-assisted) | 94.5 | acs.org |
| Puerarin (B1673276) Palmitate | 40 | 48 hours | Novozym 435 | 23.28 | mdpi.com |
Solvent System Impact on Enzymatic Activity (e.g., Ionic Liquids, Heptane)
The choice of solvent is crucial in the enzymatic synthesis of esters, as it can significantly affect enzyme activity, stability, and substrate solubility. While solvent-free systems offer advantages in terms of higher volumetric performance and reduced environmental impact, solvents are often necessary to dissolve solid substrates or to create a favorable microenvironment for the enzyme. mdpi.com
Ionic liquids (ILs) have emerged as promising "green" solvents for enzymatic reactions due to their low volatility and tunable properties. nih.govrsc.org They can enhance sugar solubility in the synthesis of sugar fatty acid esters and, in some cases, improve enzyme activity and stability. rsc.orgresearchgate.net For instance, in the lipase-catalyzed esterification of glucose and palmitic acid, the highest equilibrium conversion (77%) was achieved in the ionic liquid [bmim][PF6]. researchgate.net Glycol-functionalized ionic liquids have also been shown to be viable solvents for high-temperature enzymatic polymerization, a process related to ester synthesis. nih.gov
Conventional organic solvents like heptane (B126788) are also used. In the synthesis of isoamyl palmitate using Rhizopus oryzae lipase, the presence of heptane as a solvent resulted in a high conversion of 83%. scielo.br However, difficulties were encountered in the absence of a solvent due to the poor solubility of solid palmitic acid in isoamyl alcohol. scielo.br The ideal solvent should solubilize substrates without inactivating the enzyme and allow for easy product recovery. nih.gov
Biocatalyst Reusability and Stability Studies
A significant drawback of using enzymes as catalysts is their high cost. rsc.orgfrontiersin.org Therefore, the ability to recover and reuse the biocatalyst is essential for the economic viability of an industrial process. frontiersin.org Immobilization of enzymes on solid supports is a common strategy to facilitate their recovery and enhance their stability. rsc.orgfrontiersin.org
Studies have demonstrated the successful reuse of immobilized lipases in ester synthesis. For example, in the synthesis of a second-generation biolubricant, the immobilized lipase Lipozyme® 435 retained 96.03% of its initial activity after five consecutive reuses. mdpi.com Similarly, in the production of neopentyl glycol dicaprylate/dicaprate, the biocatalyst could be used for at least five cycles without a noticeable loss of activity. researchgate.net In another study, a heterogeneous nanocatalyst (Cr-EDTA-MOF) used for the esterification of palmitic acid was reused for four consecutive runs with minimal loss of catalytic activity. acs.org
However, the stability and reusability can vary depending on the enzyme, the support, and the reaction conditions. While some immobilized lipases show high stability, others may progressively lose activity upon recycling. acs.orgfrontiersin.org
Comparative Sustainability Assessment of Enzymatic vs. Chemical Routes
The shift from traditional chemical synthesis to enzymatic processes is often driven by the principles of "green chemistry," aiming for more environmentally friendly and sustainable production methods. mdpi.comvito.be
Environmental Impact Analysis of Production Pathways
A life cycle assessment (LCA) comparing the chemical and enzymatic production of isopropyl palmitate (IPP) found that the enzymatic route led to a 7-13% reduction in environmental impacts. rsc.orgrsc.org This was attributed to less hazardous waste formation, lower feedstock consumption due to higher yields, and reduced steam usage. rsc.org Enzymatic processes can also lead to significant reductions in raw material (59.8%), water (32.8%), and process waste (63.1%) per unit of product compared to conventional chemical synthesis. mdpi.com
Economic Viability and Process Efficiency
While enzymatic routes offer clear environmental benefits, their economic viability can be a challenge. mdpi.com The primary obstacle is the high cost of enzymes. rsc.orgrsc.org A comparative cost assessment for IPP production showed that despite lower utility and feedstock costs, the total operating costs for the enzymatic route were 40% higher than the chemical route, mainly due to the cost of the immobilized enzyme and higher labor costs. rsc.orgrsc.org
However, the profitability of enzymatic processes can be improved. rsc.org Optimization efforts focusing on reducing the reaction time and, crucially, increasing the number of times the enzyme can be reused are key to reducing costs. rsc.orgrsc.org For instance, increasing the enzyme reuse cycles to 30 and reducing the reaction time by 35% could result in the operating expenses of the enzymatic route being only 20% higher than the chemical route for IPP production. rsc.org Despite the higher initial costs, profitability indicators suggest that switching to enzymatic production is likely to be profitable in the long term. rsc.orgrsc.org
Social Implications in Chemical Production
The production of chemical compounds such as this compound, an ester derived from ethylene glycol and palmitic acid, carries a range of social implications that extend from the manufacturing facility to the broader community and market. cymitquimica.com As a component used in cosmetics and personal care products, its production is embedded within the larger oleochemical and specialty chemical industries. technoilogy.itontosight.aitechnoilogy.it The social footprint of its manufacturing is therefore influenced by factors including workforce safety, community engagement, and stringent regulatory compliance aimed at protecting consumers and the environment. dela.plindianchemicalnews.com
Workforce Safety and Occupational Health
The manufacturing of esters and other chemical intermediates involves processes that require robust safety management systems to protect employees. landoil.netggcplc.com Chemical manufacturers are often required to establish comprehensive safety policies, such as an Operational Excellence Management System (OEMS), to standardize safety procedures across all operations. ggcplc.com These systems are designed to minimize workplace hazards and ensure a safe environment for all personnel.
Key components of workforce safety programs in chemical production include:
Process Safety Management (PSM): This is a standard for operations within factory areas to ensure that production can proceed efficiently and with maximum safety. It often involves audits by external parties to ensure compliance. ggcplc.com
Hazard Identification and Risk Assessment: Tools like the Bow-Tie risk identification method are used to monitor and prevent potential accidents related to process safety. ggcplc.com
Employee Training and Awareness: Regular training is conducted to raise safety awareness among personnel at all levels. ggcplc.com This includes education on handling hazardous materials, emergency response drills, and the proper use of personal protective equipment (PPE) like safety goggles and gloves. ecic.comcarlroth.com
Regulatory Adherence: Compliance with established safety standards, such as those from the Occupational Safety and Health Administration (OSHA) in the United States, is mandatory. This includes programs like the Hazard Communication Program, which ensures that information about chemical hazards is transmitted to employees through Safety Data Sheets (SDS) and container labels. usda.gov
Technological advancements also play a role in enhancing workplace safety. For instance, the development of water-based and low-Volatile Organic Compound (VOC) technologies helps reduce harmful emissions, replacing solvent-based systems that can pose health risks such as nausea, liver damage, and central nervous system damage. imarcgroup.comspendedge.com
Community Engagement and Development
Chemical manufacturing facilities have a significant impact on the local communities in which they operate. Proactive community engagement is crucial for building trust, maintaining a positive public image, and ensuring long-term operational sustainability. americanchemistry.competronas.com Many companies in the chemical sector initiate programs focused on open communication and social investment.
Interactive Table: Community Engagement Strategies in the Chemical Industry
| Strategy | Description | Examples of Activities | Supporting Organizations |
|---|---|---|---|
| Community Advisory Panels (CAPs) | Platforms for dialogue between facility management and community members to share information, identify concerns, and collaboratively find solutions. americanchemistry.com | Regular meetings, sharing operational data, and addressing community grievances. americanchemistry.com | American Chemistry Council (ACC) americanchemistry.com |
| Open-to-Public (OTP) Days | Events where facilities invite employees, their families, and the public to tour the site and learn about its operations and safety practices. nouryon.com | Facility tours, safety demonstrations, and family-oriented activities. nouryon.com | International Association of Chemical Manufacturers (AICM) nouryon.com |
| Local Hiring and Economic Contribution | Prioritizing the hiring of local residents to provide job opportunities and stimulate the local economy. ecic.com | Job fairs, partnerships with local employment agencies. ecic.com | - |
| Social Investment Programs | Allocating a percentage of profits to community development projects, often focusing on education, environment, and well-being. ecic.competronas.com | Funding scholarships, supporting local schools, environmental cleanup initiatives, and upskilling programs. ecic.competronas.com | - |
These initiatives help to ensure that the company's presence has a positive or neutral, rather than negative, impact on the community. ecic.com Companies often align these efforts with frameworks like the PETRONAS Social Impact Management Framework, which focuses on pillars such as Environment, Education, and Community Well-being. petronas.com
Regulatory Compliance and Consumer Protection
The production of this compound for the cosmetics industry places it under the purview of stringent regulatory frameworks designed to ensure product safety for the end-user. dela.pltaobe.consulting Regulatory bodies worldwide have established comprehensive rules governing the manufacturing, labeling, and marketing of cosmetic ingredients.
A primary aspect of this is adherence to Good Manufacturing Practices (GMP), which are guidelines that outline the requirements for facilities, equipment, and quality control to prevent product adulteration. dela.plcosmeticsregulatory.com
Interactive Table: Key Global Cosmetic Regulatory Frameworks
| Regulation/Act | Jurisdiction | Key Requirements for Manufacturers |
|---|---|---|
| Modernization of Cosmetics Regulation Act (MoCRA) of 2022 | United States | Mandatory facility registration, product listing with the FDA, safety substantiation, adverse event reporting, and disclosure of fragrance allergens. dela.plhalecosmeceuticals.com |
| Regulation (EC) No 1223/2009 | European Union | Product safety from manufacturing to ingredient control, mandatory label information in the language of the country of sale, and expert safety evaluations. taobe.consulting |
| Cosmetic Supervision and Administration Regulation (CSAR) | China | Pre-market registration for "special" cosmetics, submission of toxicological safety data, and verification that ingredients are on the Inventory of Existing Cosmetic Ingredients in China (IECIC). taobe.consulting |
| Fair Packaging and Labeling Act (FPLA) | United States | Mandates a conspicuously displayed ingredient declaration on products sold to consumers. halecosmeceuticals.com |
These regulations compel manufacturers to maintain meticulous records, ensure ingredient safety, and be transparent with consumers. dela.plhalecosmeceuticals.com The concept of a "responsible person"—the manufacturer, packer, or distributor whose name is on the label—is central to this, as this entity is legally accountable for the product's safety and compliance. dela.pl The production of oleochemicals like palmitic acid is also under scrutiny for its environmental and social impacts, with organizations like the Roundtable on Sustainable Palm Oil (RSPO) promoting sustainable practices to address issues like deforestation and social impacts in the supply chain. indianchemicalnews.comefeca.com
Advanced Analytical and Spectroscopic Characterization of Glycol Palmitate and Its Derivatives
Vibrational Spectroscopy for Functional Group Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a primary tool for identifying the characteristic functional groups present in glycol palmitate.
FTIR spectroscopy is instrumental in confirming the synthesis and identifying the key functional moieties within this compound and related esters. The presence of an ester linkage is a defining characteristic, and its formation during the esterification of a fatty acid like palmitic acid with a glycol is readily monitored by this technique.
A crucial absorption band for identifying the ester group in polyethylene (B3416737) glycol (PEG) esters, including those derived from palmitic acid, appears around 1100 cm⁻¹. This band is indicative of the C-O ester stretching vibration and confirms the successful synthesis of the ester. unsoed.ac.id In studies of polyethylene glycol 400 mono palmitate, this ester linkage is observed alongside a hydroxyl (OH) group, which presents a broad absorption band around 3349 cm⁻¹. ekb.eg
The carbonyl (C=O) stretching vibration of the ester group is another significant marker, typically appearing in the region of 1700-1745 cm⁻¹. For instance, in polyethylene glycol 600 mono palmitate, this peak is found at 1700 cm⁻¹. ekb.eg Similarly, for retinyl palmitate, a derivative, the C=O group is noted at 1745 cm⁻¹. mdpi.com The aliphatic nature of the palmitate chain is evidenced by C-H stretching vibrations, which are consistently observed around 2920 cm⁻¹ and 2850 cm⁻¹. ekb.egmdpi.com Specifically, studies on polyethylene glycol 600 mono palmitate show these aliphatic C-H stretching bands at 2916 cm⁻¹ and 2870 cm⁻¹. ekb.eg
The table below summarizes the characteristic FTIR absorption bands for this compound and its derivatives, providing a clear reference for functional group identification.
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Compound Example |
| O-H | Stretching | ~3349 - 3478 | Polyethylene Glycol 600 Mono Palmitate ekb.eg |
| C-H (aliphatic) | Stretching | ~2850 - 2927 | Polyethylene Glycol 400 Mono Palmitate ekb.eg, Retinyl Palmitate mdpi.com |
| C=O (ester) | Stretching | ~1700 - 1745 | Polyethylene Glycol 600 Mono Palmitate ekb.eg, Retinyl Palmitate mdpi.com |
| C-O (ester) | Stretching | ~1100 - 1112 | Polyethylene Glycol 400 Dipalmitate ekb.eg |
| C-O-C (ether) | Stretching | ~1107 - 1111 | Polyethylene Glycol 600 Mono Palmitate ekb.eg |
In the analysis of ethylene (B1197577) glycol, a parent compound to this compound, characteristic Raman peaks are observed which can be used for structural confirmation. researchgate.netchemicalbook.com Key vibrations include the C-C stretch at approximately 865 cm⁻¹, CH₂ bending at 1467 cm⁻¹, and C-H symmetric/asymmetric stretching around 2890/2955 cm⁻¹. researchgate.net For polyethylene glycol (PEG), a common component in this compound derivatives, Raman spectra show characteristic bands that are sensitive to conformational changes, such as those occurring during melting. researchgate.net
While specific Raman data for this compound is not as extensively detailed in readily available literature as FTIR data, the technique has been successfully applied to differentiate between polymorphic forms of related compounds like chloramphenicol (B1208) palmitate. researchgate.net This suggests its potential for characterizing the solid-state structure of this compound as well. The differentiation of polymorphs is achieved by identifying distinct Raman spectra for each crystalline form, with specific bands attributable to the different packing arrangements. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
¹H NMR spectroscopy provides precise information about the chemical environment of protons within the this compound molecule. The spectrum of palmitic acid, a precursor, shows characteristic signals for the terminal methyl (CH₃) protons at approximately 0.88-0.89 ppm and the methylene (B1212753) (CH₂) protons of the long aliphatic chain, which appear as a broad multiplet around 1.25-1.28 ppm. magritek.comresearchgate.net The α-CH₂ protons, which are adjacent to the carboxylic acid group, are shifted downfield to around 2.35 ppm. bmrb.io
In the formation of this compound, the esterification with ethylene glycol introduces new signals. The protons of the ethylene glycol moiety are typically observed in the region of 3.5 to 4.3 ppm. For ethylene glycol itself, the methylene protons (CH₂) appear around 3.7 ppm in CDCl₃. hmdb.cachemicalbook.com When the ester is formed, the chemical shifts of the glycol protons are affected. For instance, in the ¹H NMR spectrum of this compound, one would expect to see the signals for the glycol's CH₂ groups, with the one adjacent to the ester oxygen shifted further downfield compared to the one bearing the hydroxyl group.
The following table presents typical ¹H NMR chemical shifts for the constituent parts of this compound.
| Proton Type | Approximate Chemical Shift (ppm) | Moiety |
| CH₃ (terminal) | ~0.88 | Palmitate |
| (CH₂)n (chain) | ~1.25 | Palmitate |
| α-CH₂ (to C=O) | ~2.35 | Palmitate |
| HO-CH₂- | ~3.7 | Ethylene Glycol |
| -O-CH₂- (ester) | ~4.2 | Ethylene Glycol |
This table is compiled from typical values for fatty acids and glycols found in the literature. magritek.combmrb.iohmdb.camdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. In the spectrum of palmitic acid, the carboxyl carbon (C=O) resonates significantly downfield, around 180 ppm. bmrb.iochemicalbook.com The carbons of the long aliphatic chain produce a series of signals between approximately 22 and 34 ppm. magritek.combmrb.io
Upon esterification to form this compound, the chemical shift of the carbonyl carbon is altered, typically appearing around 173-174 ppm. nih.gov The carbons of the ethylene glycol moiety also give rise to characteristic signals. In ethylene glycol, the two equivalent carbons resonate at approximately 63-64 ppm in solvents like CDCl₃ or D₂O. carlroth.comhmdb.ca In this compound, these carbons become non-equivalent. The carbon atom bonded to the ester oxygen (-O-CH₂-C=O) is shifted downfield, while the carbon bearing the hydroxyl group (-CH₂-OH) appears at a slightly different chemical shift. For example, in related short-chain fatty esters, the carbon of the alcohol moiety directly attached to the ester oxygen can be found around 67 ppm. nih.gov
A summary of the expected ¹³C NMR chemical shifts for this compound is provided in the table below.
| Carbon Type | Approximate Chemical Shift (ppm) | Moiety |
| C=O (ester) | ~173 | Palmitate |
| α-CH₂ (to C=O) | ~34 | Palmitate |
| (CH₂)n (chain) | ~22-32 | Palmitate |
| CH₃ (terminal) | ~14 | Palmitate |
| -CH₂-OH | ~63 | Ethylene Glycol |
| -O-CH₂- (ester) | ~67 | Ethylene Glycol |
This table is based on data for palmitic acid, ethylene glycol, and related esters. bmrb.iochemicalbook.comnih.govcarlroth.com
Solid-state NMR (ssNMR) spectroscopy is a specialized technique that provides high-resolution structural information on solid materials, making it ideal for characterizing the different physical forms, such as polymorphs, of this compound. While solution-state NMR averages out anisotropic interactions due to molecular tumbling, ssNMR retains this information, offering insights into crystal packing and molecular conformation in the solid state. nih.gov
The characterization of polymorphism is crucial as different crystalline forms can exhibit different physical properties. ssNMR, particularly using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), can distinguish between polymorphs by detecting small differences in the chemical shifts of carbon and other nuclei. ed.gov These differences arise from the distinct molecular environments in each crystal lattice. For example, ssNMR has been instrumental in characterizing the polymorphic forms of compounds like chloramphenicol palmitate, where different forms show unique spectral signatures. researchgate.net
Furthermore, ssNMR can be used to study the interactions of this compound derivatives, such as PEGylated compounds, in the solid state. Studies on PEGylated proteins have shown that highly resolved ssNMR spectra can be obtained, allowing for the assessment of structural integrity. nih.gov Variable temperature ssNMR can also be employed to investigate the molecular dynamics and interactions of polyethylene glycol (PEG) within matrices, providing information on how PEG chains interact with other components in a blend or composite material. rsc.orgnih.gov This approach could be applied to understand the behavior of this compound in various formulations.
Carbon (¹³C) NMR Investigations
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds. When coupled with chromatographic techniques, it allows for the separation and identification of individual components within a mixture.
Liquid chromatography-mass spectrometry (LC-MS) combines the high separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nebiolab.com This technique is well-suited for the analysis of semi-polar to polar compounds like glycol esters, which may not be volatile enough for gas chromatography without derivatization. In LC-MS, the sample is first separated on an LC column, and the eluent is then introduced into the mass spectrometer's ion source, where molecules are ionized before mass analysis. nebiolab.com
Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This is particularly useful for quantifying low-level analytes in complex matrices. nebiolab.com
Research Findings: The analysis of glycols and fatty acids by LC-MS often requires derivatization to improve ionization efficiency. mdpi.com For instance, ethylene glycol has been analyzed by LC-ESI-MS/MS after derivatization with benzoyl chloride in an alkaline medium. nifc.gov.vn This derivatization enhances the method's specificity and selectivity. nifc.gov.vn Similarly, LC-MS/MS methods have been developed for the sensitive detection of fatty acid esters, such as ethyl palmitate, in complex samples like hair, demonstrating the technique's utility in trace analysis. mdpi.com In such methods, multiple reaction monitoring (MRM) is employed to achieve high sensitivity and selectivity, with specific precursor and product ion transitions being monitored. mdpi.comshimadzu.com The use of an internal standard, such as poly(propylene glycol), can improve the precision of PEG quantitation. impactanalytical.com Utilizing ammonium (B1175870) acetate (B1210297) in the mobile phase helps to favor the formation of ammonium adducts, simplifying the resulting mass spectra. impactanalytical.com
Table 1: Typical LC-MS/MS Parameters for the Analysis of Glycol and Fatty Acid Derivatives
| Analyte/Derivative | Technique | Sample Preparation | Ionization Mode | Key Findings/Parameters | Reference |
|---|---|---|---|---|---|
| Ethylene Glycol | LC-ESI-MS/MS | Extraction with water, derivatization with benzoyl chloride | Positive ESI | Detection limit of 0.1 mg/kg; Linearity range of 1 - 20 µg/mL | nifc.gov.vn |
| Ethyl Palmitate (EtPa) | LC-MS/MS (for related EtG) | Sonication in water, Solid Phase Extraction (SPE) | Not specified | Validated for assessing chronic alcohol consumption from hair | mdpi.com |
| Various Glycols | LC-ESI-MS/MS | Derivatization with benzoyl chloride | Not specified | Limits of detection were between 0.18 and 1.1 mg/L | sigmaaldrich.com |
| Poly(ethylene glycol) (PEG) | LC-MS | Use of poly(propylene glycol) as internal standard | Electrospray Ionization (ESI) | Ammonium acetate in eluent simplifies analysis by forming ammonium adducts | impactanalytical.com |
Gas chromatography-mass spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and thermally stable compounds. gcms.cz For non-volatile compounds like this compound, a derivatization step is typically required to convert them into more volatile analogs, such as fatty acid methyl esters (FAMEs). nih.govacademicjournals.org In GC-MS, the derivatized sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer for detection and identification. mdpi.com
Comprehensive two-dimensional gas chromatography (GCxGC) significantly enhances the separation power for highly complex mixtures. leco.com This technique uses two columns with different stationary phases (e.g., a non-polar column followed by a polar one). scispace.com A modulator traps small, sequential fractions from the first column's eluent and re-injects them onto the second, shorter column for a rapid, second dimension of separation. shimadzu.com When coupled with a Time-of-Flight (TOF) mass spectrometer, which allows for very fast data acquisition, GCxGC-TOFMS becomes an exceptionally powerful tool for resolving and identifying components in intricate samples. leco.comgcms.cz
Research Findings: GC-MS is routinely used to analyze the fatty acid profile of oils and other biological samples after transesterification to FAMEs. academicjournals.org For example, the analysis of a fixed oil revealed methyl palmitate as a major constituent. academicjournals.org The identification is achieved by comparing the obtained mass spectra with established libraries like the NIST library. academicjournals.org GCxGC-TOFMS has been applied to analyze complex petrochemical products, successfully separating component classes like cyclic and non-cyclic alcohols that are difficult to resolve with single-dimension GC. scispace.com This high resolving power would be equally applicable to separating various isomers and derivatives of glycol esters in complex formulations.
Table 2: GC-MS Parameters for Analysis of Related Compounds
| Analyte/Derivative | Technique | Column Example | Sample Preparation | Key Findings/Parameters | Reference |
|---|---|---|---|---|---|
| Fatty Acids | GC-MS | HP-5MS (30 m × 0.25 mm, 0.25 µm) | Derivatization to Fatty Acid Methyl Esters (FAMEs) | Identification of palmitic acid, methyl ester (24.22%) in fixed oil. | academicjournals.org |
| Ethyl Palmitate (EtPa) | GC-MS/MS | Not specified | Ultrasonication extraction | Linearity (r²) > 0.999 over 120-720 pg/mg range. | mdpi.com |
| Detergent Alcohols | GCxGC-TOFMS | 1D: DB5 (non-polar), 2D: DB17 (mid-polar) | Direct injection | Separated cyclic, bicyclic, and non-cyclic alcohols. | scispace.com |
| Primary Metabolites (incl. palmitate) | GC-MS | Not specified | Trimethylsilylation to increase volatility | Standard method for analyzing small acids, sugars, and fatty acids. | nih.gov |
MALDI-TOF MS is a soft ionization technique that is exceptionally well-suited for the analysis of large, non-volatile, and thermally labile molecules, including polymers like polyethylene glycol (PEG) and its derivatives. frontiersin.orgbath.ac.uk In this method, the analyte is co-crystallized with a large excess of a UV-absorbing matrix. A pulsed laser irradiates the spot, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase with minimal fragmentation. The ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio. bath.ac.uk
Research Findings: MALDI-TOF MS is a powerful tool for characterizing PEG and its fatty acid esters. bruker.com It allows for an absolute measurement of the molecular weight of individual polymer chains, providing detailed information on the polymer's repeat unit, molecular weight distribution, and end-group structure. bath.ac.uk Studies have demonstrated the ability of MALDI-TOF MS to clearly assign the fatty acid end groups of polyethylene glycol esters. bruker.com For instance, in an analysis of polyethylene glycol dioleate, the technique could distinguish and quantify molecules with oleate (B1233923) end groups versus those with linoleate-oleate end groups. bruker.com The choice of matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA), trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile (B47326) (DCTB)) and cationizing agent (e.g., sodium trifluoroacetate) is critical for optimizing the ionization and detection of the polymer. frontiersin.orgbath.ac.uk
Table 3: Matrices Used in MALDI-TOF MS Analysis of Polymers
| Polymer Type | Matrix | Cationizing Agent | Key Finding | Reference |
|---|---|---|---|---|
| Polyethylene Glycol (PEG) Standards | α-cyano-4-hydroxycinnamic acid (CHCA) | Sodium trifluoroacetate (B77799) (NaTFA) | Confirmed the 44 Da peak spacing corresponding to the PEG monomer unit. | bath.ac.uk |
| PEG Fatty Acid Esters | trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) | Sodium trifluoroacetate (NaTFA) | Clearly assigned end-group fatty acids (e.g., oleic acid). | bruker.com |
| PEG (various MW) | Tertiary matrix (2,5-DHB+CHCA+SA) | Sodium trifluoroacetate (NaTFA) | A tertiary matrix provided the most effective signal-to-noise ratios. | oak.go.kr |
| Various Polymers (incl. PEG) | DCTB | Sodium Iodide or Silver Trifluoroacetate | DCTB was found to be a suitable matrix for a wide range of polymers. | frontiersin.org |
Gas Chromatography-Mass Spectrometry (GC-MS, GCxGC-TOFMS)
Thermal Analysis for Material Stability and Transitions
Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. These methods are crucial for determining the thermal stability, decomposition profile, and phase transitions of materials like this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com This technique is used to determine the thermal stability and decomposition profile of materials. intertek.com As the sample is heated, it may lose mass due to processes like dehydration or decomposition. intertek.com The resulting TGA curve plots the percent weight loss against temperature, revealing the temperatures at which the material degrades and the amount of residue left at the end of the analysis. intertek.com The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air or oxygen) to study oxidative stability. eltra.com
Research Findings: TGA has been used to assess the thermal stability of polymer-drug blends, including systems containing polyethylene glycol (PEG). nih.govnih.gov For example, in a study of poly(ε-caprolactone) blends, TGA showed that the addition of a thermally unstable drug caused the degradation to occur at an earlier temperature. nih.gov For a related compound, galactitol hexa palmitate, TGA was used to confirm its good thermal reliability after numerous melting-freezing cycles. capes.gov.br A typical TGA experiment on this compound would identify the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residue percentage, providing critical data on its stability at elevated temperatures.
Table 4: Representative TGA Data for Polymer Systems
| Material System | Atmosphere | Key Observation | Significance | Reference |
|---|---|---|---|---|
| Poly(ε-caprolactone) blends | Not specified | Addition of a thermally unstable component lowered the degradation temperature. | Demonstrates TGA's ability to detect changes in thermal stability due to formulation. | nih.gov |
| HPMC-PEG 400 film | Not specified | Assessed the thermal stability at different temperatures. | Crucial for understanding material behavior during heat-involved processing. | nih.gov |
| General Polymers/Organics | Inert (N₂) or Oxidative (O₂) | Provides decomposition temperatures and compositional analysis. | Fundamental data for determining product lifetimes and thermal stability. | intertek.com |
Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal transitions of a material. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of transition temperatures and the enthalpy (heat) associated with these transitions. Key events that can be measured include the melting temperature (Tm), crystallization temperature (Tc), and glass transition temperature (Tg). nih.gov
Research Findings: DSC has been extensively used to investigate blends of polyethylene glycol (PEG) with various fatty acids, including palmitic acid. researchgate.net These studies determine transition temperatures and latent heats of transition, which are vital for applications like phase change materials for thermal energy storage. researchgate.net The results show that the melting ranges for PEG/fatty acid systems were observed between 30 to 72 °C, with heats of transition from 168–208 J/g. researchgate.net DSC can also provide insights into the miscibility of components in a blend. For instance, a single, sharp melting peak often indicates a homogeneous, miscible blend. researchgate.net In a study of ascorbyl palmitate in PEG 400-water mixtures, DSC was used to construct phase diagrams, identifying various lamellar and cubic mesophases. nih.gov
Table 5: DSC Data for PEG and Fatty Acid Systems
| Material | Melting Point (Tm) | Heat of Transition (ΔH) | Key Finding | Reference |
|---|---|---|---|---|
| Poly(ethylene glycol) (Mn ~1000) | 41.34 °C | 161.7 J/g | Baseline characterization of a pure PEG sample. | polymersource.ca |
| PEG/Palmitic Acid Blends | 30 to 72 °C (range for various blends) | 168–208 J/g (range for various blends) | Demonstrated the potential to create homogeneous blends for thermal energy storage. | researchgate.net |
| Ascorbyl Palmitate/PEG 400/Water | Variable (Phase Diagram) | Not specified | Detected lamellar and cubic liquid crystalline mesophases. | nih.gov |
Thermogravimetric Analysis (TGA) for Decomposition Characteristics
Microscopic and Scattering Techniques for Morphological and Size Analysis
Microscopic and light scattering methods are fundamental in determining the physical characteristics of this compound assemblies, such as their shape, size, and surface features.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high resolution. h-and-m-analytical.cominnovatechlabs.com It is particularly useful for examining the morphology of solid lipid nanoparticles and other formulations containing this compound. h-and-m-analytical.comresearchgate.net In a study characterizing solid dispersions of a poorly water-soluble drug with PEG4000 palmitate and PEG8000 palmitate, SEM was employed to examine the surface morphology of the prepared solid dispersions (AG-SDs). researchgate.net The analysis revealed similarities in the surface morphology between the AG-PEG4000 palmitate-SD and AG-PEG8000 palmitate-SD. researchgate.net SEM provides detailed high-resolution images of sample surfaces, offering insights into their texture and structure. h-and-m-analytical.cominnovatechlabs.comqualitech.ch The technique works by scanning a focused electron beam over a sample and detecting the backscattered or secondary electrons to form an image. qualitech.ch This allows for the characterization of features like particle shape and surface irregularities. h-and-m-analytical.comnih.gov
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of submicron particles in a suspension. horiba.commdpi.com This method is based on the principle of Brownian motion, where the random movement of particles in a liquid causes fluctuations in the intensity of scattered light. usp.org Smaller particles move more rapidly, leading to faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. usp.org By analyzing these fluctuations, the hydrodynamic diameter of the particles can be determined using the Stokes-Einstein equation. horiba.comusp.org
In the context of this compound derivatives, DLS is instrumental in characterizing the size of self-assembled structures like micelles. For instance, a study on a novel methoxy (B1213986) poly(ethylene glycol)–palmitate (mPEG-PA) nanocarrier reported that the micelles formed were spherical with a mean diameter of 41.43 nm, as determined by DLS. researchgate.netcapes.gov.br Another study on paliperidone (B428) palmitate-loaded D-alpha-tocopheryl polyethylene glycol 1000 succinate (B1194679) (TPGS) micelles found the particle size to be 26.5 nm. nih.gov DLS is a standard method for determining the average hydrodynamic particle size and the broadness of the size distribution for dispersed systems. usp.org
Below is a table summarizing DLS findings for this compound derivatives:
| Derivative | Mean Diameter (nm) | Reference |
| Methoxy poly(ethylene glycol)–palmitate (mPEG-PA) micelles | 41.43 | researchgate.netcapes.gov.br |
| Paliperidone palmitate-loaded TPGS micelles | 26.5 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about a sample's surface. pressbooks.pub It is particularly valuable for visualizing the shape and morphology of individual micelles and other nanostructures. nih.govoxinst.com AFM operates by scanning a sharp tip mounted on a flexible cantilever across the sample surface. pressbooks.pub The forces between the tip and the sample cause the cantilever to deflect, and this deflection is used to create a topographical map. pressbooks.pub
In the study of methoxy poly(ethylene glycol)–palmitate (mPEG-PA) nanocarriers, AFM confirmed that the self-assembled micelles were spherical in shape. researchgate.netcapes.gov.br This finding was consistent with the results obtained from DLS. researchgate.net AFM has the advantage of being able to image samples in both air and liquid environments, making it suitable for studying biological and chemical systems in near-native conditions. nih.gov The technique can reveal detailed information about the shape, size, and surface features of individual micelles, complementing the ensemble data provided by DLS. researchgate.net
Dynamic Light Scattering (DLS) for Particle Size Distribution
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. microanalysis.com.aumeasurlabs.com It works by directing X-rays onto a sample and measuring the angles and intensities of the diffracted beams. microanalysis.com.auforcetechnology.com The resulting diffraction pattern is unique to the crystalline phases present in the sample and can be used for identification by comparing it to a database of known patterns. microanalysis.com.auforcetechnology.com
In the context of this compound and its derivatives, XRD is used to assess the crystallinity of solid formulations. For example, in the study of solid dispersions of a drug with PEG4000 palmitate and PEG8000 palmitate, powder X-ray diffraction (PXRD) was used to characterize the physical state of the drug within the dispersions. researchgate.net The results showed a significant decrease in the diffraction peaks of the drug in the prepared solid dispersions, indicating that the drug existed in an amorphous state. researchgate.net The study also noted that the relative crystallinity of the drug was lower in the AG-PEG8000 palmitate-SD compared to the AG-PEG4000 palmitate-SD. researchgate.net This information is crucial for understanding the stability and dissolution properties of the formulation.
The following table presents a summary of XRD findings for a drug in solid dispersion with PEG palmitate derivatives. researchgate.net
| Sample | Physical State of Drug | Key Finding | Reference |
| AG-PEG4000 palmitate-SD | Amorphous | Significant decrease in drug diffraction peaks | researchgate.net |
| AG-PEG8000 palmitate-SD | Amorphous | Lower relative crystallinity compared to PEG4000 palmitate-SD | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Surface Chemistry and Interfacial Property Assessment
The surface-active properties of this compound and its derivatives are critical to their function as emulsifiers and stabilizers. cosmileeurope.eucymitquimica.com A key parameter for characterizing surfactants is the critical micelle concentration.
The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, defined as the concentration above which surfactant molecules self-assemble to form micelles. wikipedia.orgscielo.org.co Below the CMC, surfactants exist primarily as monomers at the surface or in the bulk solution. wikipedia.org Once the CMC is reached, the surface tension of the solution remains relatively constant with further increases in surfactant concentration. wikipedia.org
The CMC can be determined by various methods, including surface tension measurements, conductivity measurements, and fluorescence spectroscopy. ekb.egalfa-chemistry.com In the fluorescence method, a probe like pyrene (B120774) is used, which exhibits different fluorescence characteristics in polar and non-polar environments. researchgate.netalfa-chemistry.com The transfer of the probe into the hydrophobic core of the micelles upon their formation leads to a distinct change in its fluorescence spectrum, allowing for the determination of the CMC. researchgate.netalfa-chemistry.com
For a novel methoxy poly(ethylene glycol)–palmitate (mPEG-PA) conjugate, the CMC was determined to be 0.12 g/L using pyrene as a fluorescence probe. researchgate.netcapes.gov.br This value indicates the concentration at which these amphiphilic molecules begin to form micelles in an aqueous environment. researchgate.net
Interfacial Tension Studies
This compound and its derivatives are surface-active agents, or surfactants, a characteristic owed to their amphiphilic molecular structure. A primary function of these molecules is to reduce the interfacial tension (IFT) between two immiscible phases, such as oil and water. scribd.com This reduction occurs because the surfactant molecules adsorb at the interface, orienting their hydrophilic (glycol) portion towards the aqueous phase and their lipophilic (palmitate) portion towards the oil phase. This action lowers the energy required to increase the interfacial area, facilitating the mixing and stabilization of emulsions. ekb.eg
The measurement of interfacial tension is crucial for characterizing the efficiency of surfactants like this compound. Several methods are employed for this purpose, including the du Noüy ring method, the pendant drop method, and microfluidic tensiometers. ekb.egresearchgate.netd-nb.info The choice of method depends on factors such as the required accuracy and sample size. scribd.com The value of the IFT is a measure of the dissimilarity between the two molecular types at the interface; a lower IFT signifies a greater interaction and similarity between them.
Research on glycol esters of fatty acids demonstrates their capacity to lower interfacial tension. For instance, a study on various glycol soyate esters, which share a similar ester structure with this compound, reported their interfacial tension values against water. These findings illustrate how the structure of the glycol and the fatty acid chain influences surface activity. As an example, ethylene glycol soyate was found to have an interfacial tension of 28.1 dyne/cm. Poly(ethylene glycol) (PEG) based surfactants, which are derivatives of simple glycols, are also known to significantly decrease the surface tension of water as their concentration increases. ijche.com The ability of these molecules to reduce IFT is a key parameter in applications such as emulsification in cosmetics and enhanced oil recovery. scitepress.orgpaulaschoice-eu.com
Table 1: Interfacial Tension of Selected Glycol Esters (Analogues)
| Compound | Interfacial Tension (dyne/cm) | Reference |
|---|---|---|
| Ethylene glycol soyate | 28.1 | researchgate.net |
| Diethylene glycol soyate | 28.4 | researchgate.net |
| Propylene (B89431) glycol soyate | 28.6 | researchgate.net |
Amphiphilic Properties and Their Manifestation
The defining characteristic of this compound is its amphiphilicity, meaning its molecule possesses both a water-loving (hydrophilic) and an oil-loving (lipophilic) part. researchgate.net The hydrophilic portion is the glycol head group, while the lipophilic part consists of the long hydrocarbon chain of palmitic acid. researchgate.netcapes.gov.br This dual nature governs its behavior in solution and at interfaces, making it a functional surfactant and emulsifier. paulaschoice-eu.compaulaschoice.nl
A primary manifestation of these amphiphilic properties is the self-assembly of this compound derivatives in aqueous environments. capes.gov.brnih.gov When the concentration of the surfactant in water reaches a specific threshold, the molecules aggregate to form organized structures, most commonly micelles. capes.gov.brmdpi.com In a micelle, the lipophilic palmitate tails orient themselves inward, creating a hydrophobic core, while the hydrophilic glycol heads form an outer shell that interfaces with the surrounding water. This process is a spontaneous and thermodynamically favorable way to minimize the unfavorable interaction between the hydrophobic chains and water. capes.gov.br
The concentration at which micelle formation begins is known as the Critical Micelle Concentration (CMC) . ekb.eg The CMC is a critical parameter indicating the efficiency of a surfactant; a lower CMC value suggests that less surfactant is needed to saturate the interfaces and begin forming micelles. nih.gov Research on a derivative, methoxy poly(ethylene glycol)–palmitate (mPEG-PA), found a CMC of 0.12 g/L. capes.gov.brnih.gov Below this concentration, the molecules exist primarily as individual monomers, while above it, they coexist in equilibrium with micelles. ekb.eg Studies using atomic force microscopy and dynamic light scattering on this mPEG-PA derivative revealed these self-assembled micelles to be spherical, with a mean diameter of 41.43 nm. researchgate.netcapes.gov.brnih.gov
Another key parameter used to quantify the amphiphilic nature of a surfactant is the Hydrophilic-Lipophilic Balance (HLB) . The HLB is a numerical scale, typically ranging from 1 to 40, that represents the balance between the hydrophilic and lipophilic portions of the molecule. chemicalland21.com A lower HLB value (typically < 9.0) indicates a more lipophilic character, favoring the formation of water-in-oil (W/O) emulsions, while a higher HLB value (> 11.0) indicates a more hydrophilic character, suitable for oil-in-water (O/W) emulsions. home.blog The HLB value for palmitate esters can vary widely depending on the specific hydrophilic head group attached. For example, certain palmitate esters are reported to have an HLB range of 6-8, whereas Sorbitan Monopalmitate (Span 40) has an HLB of 6.7, and its ethoxylated derivative, Polysorbate 40 (Tween 40), has a much higher HLB of 15.6. ekb.eghome.blogtripod.com This versatility allows for the selection of specific this compound derivatives to suit various emulsification needs. acs.org
Table 2: Amphiphilic Properties of this compound Derivatives and Analogues
| Compound/Derivative | Property | Value | Reference |
|---|---|---|---|
| Methoxy poly(ethylene glycol)–palmitate | Critical Micelle Concentration (CMC) | 0.12 g/L | capes.gov.brnih.gov |
| Methoxy poly(ethylene glycol)–palmitate | Micelle Mean Diameter | 41.43 nm | capes.gov.brnih.gov |
| Palmitate Esters (general) | Hydrophilic-Lipophilic Balance (HLB) | 6-8 | ekb.eg |
| Sorbitan Monopalmitate (Span 40) | Hydrophilic-Lipophilic Balance (HLB) | 6.7 | home.blogtripod.com |
| Polysorbate 40 (Tween 40) | Hydrophilic-Lipophilic Balance (HLB) | 15.6 | tripod.com |
Chemical Reactivity and Derivatization Strategies of Glycol Palmitate
Hydrolytic Degradation Pathways of Glycol Palmitate
This compound, as an ester, is susceptible to hydrolysis, a chemical reaction involving the cleavage of its ester bond by water. This degradation process can be catalyzed by either an acid or a base, yielding the parent molecules: ethylene (B1197577) glycol and palmitic acid. chemistrysteps.comlibretexts.orglibretexts.orgchemguide.co.uk The conditions of the reaction significantly influence the rate and mechanism of degradation.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and an excess of water, this compound undergoes hydrolysis. libretexts.orgchemguide.co.uk The reaction is typically performed by heating the ester under reflux with the dilute acid. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. numberanalytics.comlibretexts.org This facilitates a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. numberanalytics.comyoutube.com Subsequently, a proton is transferred to the alkoxy group, which then departs as ethylene glycol, leaving behind the protonated carboxylic acid (palmitic acid). libretexts.org This process is reversible, and to drive the equilibrium towards the products (hydrolysis), a large excess of water is used. chemistrysteps.comchemguide.co.uklibretexts.org
Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is a more common and generally irreversible method for cleaving esters. chemistrysteps.comchemguide.co.uk The reaction involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk The hydroxide ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.orglibretexts.org The carbonyl group then reforms, eliminating the alkoxide (the ethylene glycol portion), which subsequently deprotonates the newly formed palmitic acid. libretexts.org This final acid-base step is essentially irreversible and results in the formation of a carboxylate salt (e.g., sodium palmitate) and ethylene glycol. chemistrysteps.comlibretexts.org Because the base is consumed in the reaction to form the salt, it is more accurately described as base-promoted rather than base-catalyzed. libretexts.orglibretexts.org Saponification is generally faster and more complete than acid-catalyzed hydrolysis. chemistrysteps.com
| Hydrolysis Type | Catalyst | Key Mechanism Steps | Products | Reversibility |
| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄, HCl) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Elimination of alcohol. | Ethylene Glycol & Palmitic Acid | Reversible chemistrysteps.comchemguide.co.uk |
| Base-Catalyzed (Saponification) | Strong Base (e.g., NaOH) | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Elimination of alkoxide. 4. Irreversible deprotonation of carboxylic acid. | Ethylene Glycol & Palmitate Salt | Irreversible chemistrysteps.comchemguide.co.uk |
Enzyme-Catalyzed Ester Bond Cleavage (Esterase and Lipase (B570770) Activity)
The ester bond in this compound can be efficiently cleaved by specific enzymes, primarily lipases and esterases. These enzymes are widely used in biotechnological applications for their ability to catalyze hydrolysis under mild conditions. sci-hub.ru
Lipases are enzymes that catalyze the hydrolysis of esters, particularly triglycerides, at the interface between lipid and water. researchgate.net Their activity is often enhanced in the presence of an interface. Several studies have demonstrated the use of lipases, such as Candida rugosa lipase, for the enzymatic synthesis and hydrolysis of glycol esters. scitepress.org The hydrolysis reaction catalyzed by lipase breaks down this compound into ethylene glycol and palmitic acid. The efficiency of lipase activity can be influenced by factors such as pH, temperature, and the presence of co-solvents or emulsifiers. researchgate.netjmb.or.kr For instance, some lipases exhibit optimal activity in alkaline conditions (pH 7-9) and at temperatures around 50°C. researchgate.net
Esterases are another class of hydrolases that act on ester bonds. They have shown significant activity against fatty acid esters. nih.gov Studies have demonstrated that esterases present in various biological tissues, such as the skin, can hydrolyze palmitate esters. nih.gov For example, retinyl palmitate is hydrolyzed to retinol (B82714) in the skin by esterase activity. nih.gov Research on staphylococcal strains has shown that they possess significant esterase activity, preferentially hydrolyzing short-chain fatty acid esters, but also showing activity against rho-nitrophenyl palmitate. nih.gov Cholesterol esterase is a specific type of esterase that can hydrolyze fatty acid esters of cholesterol, with a noted relative reaction rate for palmitate (16:0). The activity of these enzymes is crucial in various metabolic pathways and has been harnessed for diagnostic and industrial purposes. nih.gov
Structural Modification and Derivative Synthesis
Polyethylene (B3416737) glycol (PEG) palmitate is a non-ionic surfactant synthesized through the esterification of polyethylene glycol with palmitic acid. unsoed.ac.idunimas.my This process typically involves heating the reactants, often in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA), to form a mixture of monoesters and diesters. unsoed.ac.id The ratio of monoester to diester products can be controlled by adjusting the molar ratio of the reactants; an excess of PEG favors the formation of monoesters, while an excess of fatty acid favors diesters. unsoed.ac.id
The synthesis can be carried out using methods such as reflux, which may take several hours, or microwave-assisted synthesis (e.g., monowave reactor), which can significantly reduce reaction times. unsoed.ac.id The reaction is reversible, so water, a by-product, is typically removed to drive the reaction towards ester formation. unsoed.ac.id
Characterization of the resulting PEG palmitate is crucial to confirm its structure and purity. Common analytical techniques include:
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present. The appearance of a characteristic absorption band for the C-O ester stretch (around 1100 cm⁻¹) and the C=O carbonyl stretch (around 1735 cm⁻¹) confirms the formation of the ester linkage. unsoed.ac.idekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are used to provide detailed structural information about the synthesized molecule. unimas.my
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to determine the molecular weight of the synthesized esters and to analyze the distribution of different ester species (monoesters, diesters) in the product mixture. unsoed.ac.id
Studies have shown the synthesis of PEG palmitates using various molecular weights of PEG, such as PEG 200, PEG 400, PEG 4000, and PEG 8000. unsoed.ac.idunimas.myresearchgate.net The properties of the resulting PEG palmitate, including its utility as a carrier for poorly water-soluble drugs, are influenced by the molecular weight of the PEG used. researchgate.net
Glycol chitosan (B1678972) (GC) is a water-soluble derivative of chitosan. mdpi.com By chemically attaching hydrophobic palmitic acid chains to the hydrophilic GC backbone, an amphiphilic polymer known as palmitoyl (B13399708) glycol chitosan (PGC) is created. mdpi.comnih.gov This modification is typically achieved by reacting GC with an activated form of palmitic acid, such as palmitic acid N-hydroxysuccinimide (PNS). mdpi.comdovepress.commdpi.com
Due to their amphiphilic nature, these conjugates can spontaneously self-assemble into nanostructures, such as micelles or polymeric vesicles, when placed in an aqueous environment. mdpi.comnih.govdovepress.com These structures typically consist of a hydrophobic core formed by the palmitoyl chains and a hydrophilic outer shell composed of the glycol chitosan backbone. mdpi.com This self-assembly occurs above a specific concentration known as the critical micelle concentration (CMC), which has been reported to be in the range of 0.003-0.2 mg/ml for some derivatives. nih.gov
Further modifications, such as quaternization of the amine groups on the chitosan backbone, can produce quaternary ammonium (B1175870) palmitoyl glycol chitosan (GCPQ). mdpi.commdpi.comukm.edu.my This modification introduces a positive charge, enhancing the polymer's hydrophilic character and its ability to form stable colloidal nanoparticles. mdpi.comdovepress.com The degree of palmitoylation and quaternization can be controlled during synthesis and influences the self-assembly behavior and properties of the resulting nanoparticles. researchgate.net These self-assembled nanocarriers are extensively researched for their potential in drug delivery systems. mdpi.comucl.ac.uk
| Derivative | Synthesis Method | Key Feature | Resulting Structure |
| Palmitoyl Glycol Chitosan (PGC) | Covalent coupling of palmitic acid (e.g., PNS) to glycol chitosan. mdpi.comdovepress.com | Amphiphilic nature. | Self-assembles into micelles/vesicles in water. nih.gov |
| Quaternary Ammonium Palmitoyl Glycol Chitosan (GCPQ) | Palmitoylation followed by methylation (quaternization) of PGC. mdpi.commdpi.com | Amphiphilic with positive charges. | Forms stable, nano-sized colloidal clusters. mdpi.comresearchgate.net |
The synthesis of this compound can be directed to selectively produce either the monoester (ethylene glycol monopalmitate) or the diester (ethylene glycol dipalmitate). The primary method is the direct esterification of ethylene glycol with palmitic acid. researchgate.netnih.gov The outcome of the reaction is heavily influenced by the molar ratio of the reactants.
Monoester Synthesis: To favor the formation of ethylene glycol monopalmitate, an excess of ethylene glycol relative to palmitic acid is typically used. This stoichiometric imbalance increases the probability that a palmitic acid molecule will react with only one of the hydroxyl groups on an ethylene glycol molecule.
Diester Synthesis: Conversely, using an excess of palmitic acid or a molar ratio of fatty acid to glycol of 2:1 or higher drives the reaction toward the formation of the diester, ethylene glycol dipalmitate. unsoed.ac.id In this scenario, there is sufficient palmitic acid to react with both hydroxyl groups of the ethylene glycol molecule.
The reaction is often catalyzed by an acid, such as p-toluenesulfonic acid or acidic montmorillonite (B579905) clays, and requires heating to proceed at a reasonable rate. unsoed.ac.idnih.gov Continuous removal of the water formed during the esterification is necessary to shift the equilibrium towards the products and maximize the yield. unsoed.ac.id Enzymatic synthesis using lipases also offers a route to these esters, sometimes with greater selectivity under milder conditions. scitepress.org
Research has explored these synthetic routes not only with ethylene glycol but also with other polyols like glycerol (B35011), using various fatty acids including palmitic acid. researchgate.netnih.gov
This compound and its derivatives can be incorporated into polymer matrices to modify and enhance their material properties. A significant area of research is their use as plasticizers for polylactic acid (PLA), a biodegradable but inherently brittle polymer. mdpi.comnih.gov
Plasticizers are additives that increase the flexibility, ductility, and toughness of a material. When blended with PLA, fatty acid esters like this compound can lower the glass transition temperature (Tg) and improve the mobility of the polymer chains, thereby reducing brittleness. mdpi.com Studies have investigated various bio-based plasticizers, including fatty acids and their esters, to improve PLA's mechanical properties. mdpi.com For instance, research has been conducted on using compounds like poly(1,3-propanediol palmitate) and other fatty acid-based plasticizers with PLA. researchgate.net
The effectiveness of these derivatives as plasticizers depends on their compatibility with the PLA matrix. Good compatibility ensures a homogenous blend and prevents phase separation, which could otherwise compromise the material's properties. researchgate.net Besides acting as plasticizers, these derivatives can also function as compatibilizers in polymer blends, improving the interfacial adhesion between different polymer phases. The incorporation of such additives aims to create tougher, more flexible PLA-based materials suitable for a wider range of applications, particularly in packaging. mdpi.commdpi.com
Applications in Advanced Materials Science and Industrial Process Chemistry
Emulsification and Surfactant Chemistry
The amphiphilic nature of glycol palmitate makes it a highly effective agent in the stabilization of emulsions and a key component in numerous industrial formulations.
Mechanism of Emulsion Stabilization
This compound stabilizes emulsions by adsorbing at the oil-water interface, a process that reduces the interfacial tension between the two immiscible phases. researchgate.net The lipophilic palmitate tail orients itself into the oil phase, while the hydrophilic glycol head remains in the water phase. This arrangement creates a protective barrier around the dispersed droplets, preventing them from coalescing and leading to phase separation. researchgate.netmdpi.com For non-ionic emulsifiers like this compound, stabilization is further enhanced by the formation of hydrogen bonds and steric hindrance, which creates a physical obstacle preventing droplets from approaching each other. pk.edu.pl The effectiveness of this stabilization is crucial for maintaining the desired consistency and shelf-life of many industrial products.
Role as a Non-Ionic Surfactant in Industrial Formulations
As a non-ionic surfactant, this compound offers several advantages in industrial formulations. Its lack of an electrical charge makes it less sensitive to changes in pH and the presence of electrolytes, ensuring stable performance across a variety of conditions. ulprospector.comchemicalbook.com This stability allows it to be compatible with other types of surfactants, including anionic, cationic, and amphoteric ones. chemicalbook.com
This compound and its derivatives are utilized in a wide array of industries. They serve as emulsifiers, dispersing agents, and softeners in the food, pharmaceutical, and cosmetics industries due to their high safety profile and low skin irritation. chemicalbook.com In the textile industry, they are used as dye levelling agents and in spin finishes. shreechem.in Furthermore, they find application in the manufacturing of plastics and resins as lubricants and dispersing agents. shreechem.in
Hydrophile-Lipophile Balance (HLB) Studies and System Compatibility
The Hydrophile-Lipophile Balance (HLB) is a critical parameter for predicting the surfactant properties of a molecule. wikipedia.org The HLB scale, ranging from 0 to 20, indicates the degree of a surfactant's hydrophilicity or lipophilicity. wikipedia.org A lower HLB value signifies greater oil-solubility, making the surfactant suitable for water-in-oil (W/O) emulsions, while a higher HLB value indicates better water-solubility, ideal for oil-in-water (O/W) emulsions. wikipedia.orgsdlookchem.com
This compound esters generally possess low HLB values, indicating a greater affinity for the oil phase. ekb.eg For instance, palmitate esters have been reported to have HLB values in the range of 6-8. ekb.eg This makes them effective as W/O emulsifiers. wikipedia.org The compatibility of a surfactant with a given system is determined by matching its HLB value to the required HLB of the oil phase in the formulation. This ensures the formation of a stable and effective emulsion.
Table 1: HLB Values and Applications of Surfactants
| HLB Value Range | Surfactant Property | Emulsion Type |
|---|---|---|
| 3 to 6 | Emulsifier | Water-in-Oil (W/O) |
| 7 to 9 | Wetting and Spreading Agent | - |
| 8 to 16 | Emulsifier | Oil-in-Water (O/W) |
| 13 to 16 | Detergent | - |
| 16 to 18 | Solubilizer or Hydrotrope | - |
This table is based on Griffin's method for classifying surfactant properties. wikipedia.org
Lubrication Technology and Friction Reduction
This compound and other polyethylene (B3416737) glycol esters of fatty acids are utilized as lubricants in the processing of thermoplastics. google.com Their function is twofold: they reduce the internal friction between plastic particles, which facilitates easier melting and promotes a homogenous, flowable melt, and they decrease the adhesion of the plastic melt to hot machine surfaces. google.com The adsorption of polyalkylene glycol (PAG) molecules, a category to which glycol esters belong, onto surfaces is believed to be responsible for their friction-reducing characteristics. researchgate.net Studies on PAG-based lubricants have shown significantly reduced friction losses compared to conventional oils. researchgate.net These compounds are highly compatible with polymers and improve the plasticization process during manufacturing. google.com
Rheology Modification in Complex Fluids
The ability of this compound to influence the flow behavior of fluids is another of its valuable properties.
Application as a Pour Point Depressant for Hydrocarbon Systems
In the petroleum industry, the crystallization of paraffin (B1166041) wax in crude oil at low temperatures can impede flow and cause blockages in pipelines. unsoed.ac.id Pour Point Depressants (PPDs) are chemical additives used to lower the temperature at which oil will continue to flow. ipec.global this compound, as a polyethylene glycol (PEG) ester, has been investigated for its potential as a PPD. unsoed.ac.idresearchgate.net
The mechanism of a PPD involves modifying the size and shape of wax crystals as they form. ipec.global The PPD molecules co-crystallize with the paraffin waxes, interfering with the formation of the large, interlocking crystal network that causes the oil to solidify. researchgate.net This results in smaller, more dispersed crystals that allow the oil to remain fluid at lower temperatures. ipec.global However, research indicates that the effectiveness of PEG-fatty acid esters as PPDs can be dependent on the length of the hydrocarbon chains and the specific characteristics of the crude oil. unsoed.ac.id One study found that a particular PEG400-palmitate product did not successfully reduce the pour point of the crude oil sample tested, suggesting that the hydrocarbon and ether chains were too short to effectively interact with the long-chain paraffin waxes in that specific oil. unsoed.ac.id
Impact on Viscosity and Flow Properties
This compound and its related esters, like ethylene (B1197577) glycol monostearate, are widely used as viscosity-controlling agents in various formulations. anveya.comatamanchemicals.com Their primary function is to thicken products, imparting a desirable consistency that can range from a soft gel to a more viscous fluid, which simplifies application and improves stability. anveya.comcrodaagriculture.com
In industrial fluids, such as water-glycol hydraulic fluids, controlling viscosity is critical for performance. These fluids, which are solutions of water, ethylene or diethylene glycol, and a high molecular weight polyglycol, are engineered to cover a broad range of viscosities. machinerylubrication.com The addition of compounds like glycol esters helps to achieve Newtonian viscosity-temperature properties, ensuring reliable performance across different operating temperatures, including good cold-start protection and minimal cavitation. machinerylubrication.com In thermoplastics processing, such as PVC extrusion, glycol esters can reduce melt viscosity and friction, thereby enhancing the material's flow during manufacturing. atamanchemicals.com
The effectiveness of glycol esters as rheology modifiers is also evident in their ability to structure a formulation, preventing sedimentation during storage, while allowing the product to flow easily when subjected to force, a property known as shear-thinning. crodaagriculture.com This dual-action is crucial for ensuring both long-term stability and ease of application in the final product.
| Application Area | Function of Glycol Ester | Observed Effect on Properties | Reference |
| Personal Care Products | Viscosity Control Agent | Thickens formulation, imparts softer gel-like consistency | anveya.com |
| Thermoplastics (PVC) | Internal Lubricant | Reduces melt viscosity and friction during extrusion | atamanchemicals.com |
| Hydraulic Fluids | Thickener | Provides wide viscosity range and good temperature properties | machinerylubrication.com |
| General Formulations | Rheology Modifier | Improves stability by preventing sedimentation, allows for easy pouring/pumping | crodaagriculture.com |
Polymeric and Nanostructured Materials
The amphiphilic character of this compound and its derivatives, particularly polyethylene glycol (PEG)-palmitate, makes them ideal building blocks for creating advanced polymeric and nanostructured materials.
Formation of Self-Assembling Polymeric Micelles
Amphiphilic block copolymers, such as those containing a palmitate group, can spontaneously self-assemble in an aqueous environment to form nano-sized, spherical structures known as polymeric micelles. researchgate.netnih.govjpionline.org This process is entropically driven and occurs when the concentration of the copolymer exceeds a certain threshold known as the critical micelle concentration (CMC). researchgate.netnih.gov Research on a novel methoxy (B1213986) poly(ethylene glycol)–palmitate (mPEG-PA) conjugate demonstrated its ability to self-assemble in water, forming micelles with a CMC of 0.12 g/L and a mean diameter of approximately 41.43 nm. researchgate.net Similarly, studies on palmitoyl-grafted glycol chitosan (B1678972) have also shown the formation of polymeric micelles with low CMC values, indicating their stability. nih.gov
The self-assembly of amphiphilic polymers like PEG-palmitate results in a distinct core-shell architecture. nih.govjpionline.orgresearchgate.net The hydrophobic palmitate chains form the inner core of the micelle, creating a reservoir for non-polar substances. nih.govnih.gov The hydrophilic polyethylene glycol (PEG) segments form the outer shell, or corona, which interfaces with the surrounding aqueous medium. nih.govnih.gov This hydrophilic shell provides stability to the micelle in aqueous systems and can protect the encapsulated contents. jpionline.orgnih.gov This core-shell structure is fundamental to the function of polymeric micelles as carriers in various applications. researchgate.netfrontiersin.org
A primary application of these core-shell micelles is the solubilization of hydrophobic (poorly water-soluble) compounds. nih.govbegellhouse.com The hydrophobic core acts as a nano-container, entrapping non-polar molecules and effectively dissolving them in an aqueous system. jpionline.orgnih.gov For instance, micelles formed from a methoxy poly(ethylene glycol)–palmitate conjugate were successfully used to entrap curcumin (B1669340), a highly hydrophobic compound, making it soluble in aqueous solutions. researchgate.net Similarly, mixed micelles incorporating ascorbyl palmitate have been shown to dramatically increase the solubility of Compound K, a hydrophobic ginsenoside, from 35.2 µg/mL to 1,463.2 µg/mL. nih.gov This capability is crucial for the delivery of many therapeutic agents and other active ingredients that would otherwise be incompatible with aqueous environments. begellhouse.comresearchgate.net The use of d-alpha-tocopheryl polyethylene glycol 1000 succinate (B1194679) (TPGS) micelles also significantly enhanced the solubilization of paliperidone (B428) palmitate. tandfonline.com
| Micelle System | Hydrophobic Compound | Key Finding | Reference |
| Methoxy poly(ethylene glycol)–palmitate (mPEG-PA) | Curcumin | Entrapped curcumin in the micelle core, making it water-soluble. | researchgate.net |
| Ascorbyl palmitate/TPGS mixed micelles | Compound K | Increased solubility from 35.2 µg/mL to 1,463.2 µg/mL. | nih.gov |
| TPGS micelles | Paliperidone Palmitate | Reduced particle size from >1700 nm to ~26.5 nm, enhancing solubility. | tandfonline.com |
Core-Shell Nanostructure Development
Integration into Solid Dispersion Systems for Material Property Enhancement
This compound and its derivatives are integrated into solid dispersion (SD) systems to enhance the material properties of poorly water-soluble substances, notably their thermal stability and dissolution rate. researchgate.netkab.ac.ug A solid dispersion consists of a substance dispersed within an inert carrier matrix at the solid state.
A study investigating solid dispersions of the drug andrographolide (B1667393) (AG) used PEG4000 palmitate and PEG8000 palmitate as carriers. researchgate.netkab.ac.ug The results showed that incorporating the drug into these palmitate-based carriers improved its properties. researchgate.netkab.ac.ug Specifically, the thermal stability of the solid dispersion made with PEG8000 palmitate was better than that with PEG4000 palmitate. researchgate.netkab.ac.ug Furthermore, the dissolution rate of AG was significantly faster in the PEG8000 palmitate solid dispersion. researchgate.netkab.ac.ug This enhancement is attributed to improved compatibility between the drug and the carrier and a reduction in the crystallinity of the dispersed drug. researchgate.netkab.ac.ug The findings demonstrate that increasing the molecular weight of the PEG in the PEG-palmitate carrier can lead to better thermal stability and faster dissolution of the active compound. researchgate.netkab.ac.ug
Application in Polyester (B1180765) Coatings
In the field of polymer chemistry, glycols are fundamental components in the synthesis of polyester resins, which are widely used in coatings. wikipedia.org Unsaturated polyester resins are typically formed through the condensation reaction of diols (glycols) like ethylene glycol or propylene (B89431) glycol with dibasic acids. wikipedia.orgresearchgate.net While this compound itself is an ester, the foundational glycols from which it is derived are crucial reactants.
The choice of glycol affects the final properties of the polyester resin. researchgate.net For example, polyester resins can be made from various glycols, including ethylene glycol and diethylene glycol, which are then dissolved in a reactive diluent like styrene (B11656) to create the final resin used in coatings and composites. wikipedia.orgresinlibrary.com The properties of the resulting polyester, such as flexibility, toughness, and chemical resistance, can be tailored by selecting specific types and ratios of glycols and acids. researchgate.net For instance, studies have shown that mixing propylene glycol with ethylene glycol or diethylene glycol can create a better balance of mechanical properties in the final cured resin. researchgate.net The ester linkages in these polymers are susceptible to hydrolysis, and the choice of glycol, such as sterically shielded variants, can significantly improve the hydrolytic stability of waterborne polyester resins used in coatings. eastman.com
Bio-Additives for Fuels and Industrial Solvents
This compound and related glycol esters are emerging as significant bio-additives in the fuel and solvent industries. Their derivation from renewable resources like vegetable oils positions them as sustainable alternatives to petroleum-based additives.
Research has demonstrated the potential of 2-hydroxyethyl esters (HEE), including 2-hydroxyethyl palmitate (a synonym for this compound), as effective lubricity improvers for low-sulfur diesel fuels. unimma.ac.idscispace.com The desulfurization process, while crucial for reducing SO2 emissions and acid rain, can strip diesel fuel of its natural lubricating compounds, such as polyaromatics. unimma.ac.idresearchgate.net This reduction in lubricity can lead to increased wear on fuel system components. researchgate.net Bio-additives like this compound can restore this lubricity. A study involving the transesterification of soybean oil with ethylene glycol using a K2CO3 catalyst successfully synthesized a mixture of 2-hydroxyethyl esters. unimma.ac.idscispace.com The resulting product, a bio-additive, was found to be a composite of several esters, with 2-hydroxyethyl palmitate being one of the key components. unimma.ac.idresearchgate.net
The effectiveness of these esters as lubricity enhancers is attributed to their molecular structure, which features a long carbon chain and a polar hydroxy-functional group. scispace.com This structure allows them to form a protective film on metal surfaces, reducing friction and wear. The synthesis process can yield both monoesters (like this compound) and diesters, with both forms showing potential as lubricity improvers. scispace.com
Beyond fuel applications, glycol esters, in general, are utilized as industrial solvents. dynaglycolsindia.comchemsynth.co.in Propylene glycol esters, for example, serve as emulsifiers and solvents in various industrial applications, including paints and coatings. dynaglycolsindia.com The solubility of this compound in organic solvents like ethanol (B145695) and ethyl acetate (B1210297) further supports its utility in industrial formulations. ontosight.aigoogle.com
| Primary Components | 2-hydroxyethyl linoleate (B1235992) (53.02%), 2-hydroxyethyl palmitate, 2-hydroxyethyl stearate (B1226849), and others | scispace.com |
Crystallization Modulation in Industrial Processes
Glycol esters, including this compound, play a role in controlling and modifying crystallization processes across various industries. Their ability to influence crystal formation, growth, and structure is valuable in applications ranging from food production to pharmaceuticals.
While direct research on this compound as a crystallization modulator is specific, the behavior of related compounds provides significant insight. For instance, propylene glycol monostearate (PGMS), a similar fatty acid glycol ester, has been shown to directly interfere with and modulate the crystallization of triacylglycerols (TAGs) in oil-in-water emulsions. acs.org The presence of even small amounts of PGMS can induce significant changes in the crystallization temperature and the resulting crystal structure of fats. acs.org This modulation is critical in food manufacturing for controlling texture and stability.
Similarly, other esters like ethylene glycol distearate are used intentionally as pearlescing agents in products like shampoos and liquid soaps. atamankimya.com This effect is achieved through the controlled formation of a crystalline structure within the liquid formulation, which imparts a pearlescent appearance. atamankimya.com The stability of these crystals over a wide pH range is a key advantage. atamankimya.com
The modulation of crystallization is not solely dependent on the additive but also on process parameters. In the microencapsulation of phase-change materials (PCMs) like butyl stearate (often containing butyl palmitate), pH modulation is used to control the polymerization and deposition of the shell material. mdpi.com This demonstrates how process conditions can be adjusted in conjunction with fatty acid esters and their derivatives to achieve desired material properties. The polymorphic nature of related compounds like glyceryl stearate, which can exist in multiple crystalline forms (α, β, and β'), further highlights the complexity and potential for control in these systems. cir-safety.org The transition between these forms can be influenced by temperature and other conditions, allowing for precise control over the final solid-state structure. cir-safety.org
Table 2: Examples of Glycol Esters and Related Compounds in Crystallization Modulation
| Compound/System | Application/Effect | Mechanism/Observation | Reference |
|---|---|---|---|
| Propylene Glycol Monostearate (PGMS) | Modulation of fat crystallization in emulsions | Influences crystallization temperature and polymorphism of triacylglycerols. | acs.org |
| Ethylene Glycol Distearate | Pearlescing agent in liquid soaps and shampoos | Forms a stable crystalline structure that imparts a pearlescent look. | atamankimya.com |
| Butyl Stearate / Butyl Palmitate | Core material in microcapsules | Crystallization is controlled via pH modulation during shell formation. | mdpi.com |
| Glyceryl Stearate | Polymorphic crystal formation | Exists in multiple crystalline forms (α, β, β'), allowing for structural control. | cir-safety.org |
Biochemical Significance and Mechanistic Studies Non Clinical Focus
Interaction with Lipid Metabolism Pathways (as related to palmitic acid precursors or enzymatic conversion in model systems)
Glycol palmitate, an ester of ethylene (B1197577) glycol and palmitic acid, is closely linked to lipid metabolism through its constituent parts. Palmitic acid, a 16-carbon saturated fatty acid, is a central molecule in lipid biosynthesis and catabolism. In biological systems, the synthesis of fatty acids, such as palmitate, begins with acetyl-CoA, an intermediate product of glycolysis and the citric acid cycle. basicmedicalkey.com The enzyme fatty acid synthase facilitates the combination of eight two-carbon acetyl groups to form palmitate. nih.gov This newly synthesized palmitate can then be used to create other fatty acids through elongation or desaturation processes or be incorporated into triglycerides and phospholipids. nih.gov
When considering this compound, its metabolic fate is intrinsically tied to the enzymatic cleavage of its ester bond, which would release ethylene glycol and palmitic acid. The released palmitic acid can then enter the metabolic pathways common to fatty acids. For instance, it can undergo β-oxidation within the mitochondria to generate ATP, a process that sequentially breaks down the fatty acid into two-carbon acetyl-CoA units. nih.gov
Studies on related glycols, such as propylene (B89431) glycol, have shown an influence on lipid metabolism. For example, propylene glycol administration in ketotic cows led to a decrease in serum non-esterified fatty acids, indicating a reduction in lipolysis from adipose tissue. nih.gov This suggests that the glycol component can also modulate lipid metabolic processes. While direct studies on this compound's specific interactions in complex lipid metabolic networks are not extensively detailed in the provided search results, its degradation into palmitic acid and a glycol moiety implies its entry into these fundamental pathways. The metabolism of its precursor, palmitic acid, is well-documented, showing its involvement in the synthesis of various lipids and its role as an energy source. basicmedicalkey.comnih.gov
The table below summarizes the key metabolic pathways involving palmitic acid, a precursor and breakdown product of this compound.
| Metabolic Pathway | Role of Palmitic Acid | Key Enzymes/Processes | Primary Outcome |
| Fatty Acid Synthesis | End product of de novo synthesis. nih.gov | Fatty Acid Synthase, Acetyl-CoA Carboxylase. basicmedicalkey.com | Formation of palmitate from acetyl-CoA. nih.gov |
| Fatty Acid Elongation | Substrate for producing longer-chain fatty acids. nih.gov | Elongases. nih.gov | Synthesis of stearic acid and other longer fatty acids. |
| Fatty Acid Desaturation | Substrate for creating unsaturated fatty acids. | Desaturases. nih.gov | Synthesis of palmitoleic acid. |
| Triglyceride Synthesis | Component for energy storage. | Acyltransferases. | Storage of fatty acids in adipose tissue. |
| Phospholipid Synthesis | Component for cell membrane structure. nih.gov | Various enzymes in the ER. | Formation of biological membranes. |
| β-Oxidation | Substrate for energy production. nih.gov | Carnitine shuttle, β-oxidation enzymes. nih.gov | Generation of Acetyl-CoA, NADH, and FADH2 for ATP synthesis. nih.gov |
Enzymatic Degradation in Biological Systems (e.g., by esterases, lipases in in vitro or non-human models)
The breakdown of this compound in biological systems is primarily facilitated by hydrolytic enzymes, specifically esterases and lipases. These enzymes catalyze the cleavage of the ester bond linking the ethylene glycol and palmitic acid moieties. scielo.br Lipases (EC 3.1.1.3) are generally active against water-insoluble substrates with long-chain fatty acids, like palmitate, while esterases (EC 3.1.1.1) preferentially hydrolyze simpler esters with shorter fatty acid chains. scielo.br
In vitro studies have demonstrated the enzymatic synthesis and hydrolysis of similar esters. For instance, the enzymatic synthesis of glycol-palmitic acid esters has been achieved using Candida rugosa lipase (B570770), indicating that this enzyme can also catalyze the reverse hydrolytic reaction. scitepress.org The efficiency of these enzymes is influenced by the lipophilicity of the substrate. The enzymatic activity of classical esterases tends to decrease as the lipophilicity of the substrate increases, whereas the activity of lipases generally increases, a phenomenon known as interfacial activation. nih.govnih.gov
A study evaluating the impact of various esterases and lipases from the circulatory system on substrates with different lipophilicities found that both enzyme types can process amphiphilic esters. nih.gov This suggests that this compound, being an amphiphilic molecule, would be susceptible to degradation by such enzymes present in biological fluids and tissues. nih.gov The degradation rate would likely depend on the specific lipase or esterase it encounters and the physicochemical environment. nih.govnih.gov For example, studies on the enzymatic degradation of poly(1,3-trimethylene carbonate) (PTMC) blends in the presence of lipase solution demonstrated surface erosion, highlighting the role of lipases in the breakdown of ester-containing polymers. frontiersin.org
The following table presents findings from studies on enzymatic activity related to palmitate-containing esters.
| Enzyme Type | Substrate(s) Studied | Key Findings | Reference |
| Lipases | p-nitrophenyl palmitate | Cleaved by lipases, distinguishing them from esterases. scielo.br | scielo.br |
| Esterases | p-nitrophenyl butyrate | Preferentially cleaved by esterases over long-chain fatty acid esters. scielo.br | scielo.br |
| Circulatory Esterases and Lipases | 4-nitrophenyl acetate (B1210297), 4-nitrophenyl palmitate | Enzymatic activity is highly dependent on substrate lipophilicity. nih.govnih.gov | nih.govnih.gov |
| Candida rugosa Lipase | Glycol and Palmitic Acid | Successfully catalyzed the synthesis of glycol-palmitic acid esters, implying potential for hydrolysis. scitepress.org | scitepress.org |
| Novozym 435 (immobilized lipase) | Puerarin (B1673276) and Palmitic Anhydride | Catalyzed the synthesis of puerarin palmitate, demonstrating activity on palmitate esters. nih.gov | nih.gov |
Role in Amphiphilic Lipid Chemistry and Biological Interfaces
This compound is an amphiphilic molecule, possessing both a hydrophilic (water-loving) ethylene glycol head and a hydrophobic (water-fearing) palmitic acid tail. ontosight.ailibretexts.org This dual characteristic is fundamental to its role in the chemistry of lipids and its behavior at biological interfaces. Amphipathic lipids are essential components of biological membranes, where they self-assemble into bilayer structures, forming a barrier between the cell and its environment. libretexts.orgnih.gov
The primary function of amphiphilic molecules like this compound in many applications is as a surfactant and emulsifying agent. cosmileeurope.eumdpi.com They reduce the interfacial tension between immiscible liquids, such as oil and water, allowing for the formation of stable emulsions. cosmileeurope.eu In a biological context, this property is crucial for the structure and function of cell membranes. The lipid bilayer of a cell membrane is a dynamic environment where the interactions between lipids and proteins are critical for cellular processes. uu.nl
The specific fatty acid composition of membrane lipids, including the presence of saturated fatty acids like palmitic acid, influences membrane properties such as fluidity and permeability. uu.nl While direct studies on the incorporation of this compound into biological membranes are limited in the provided results, its amphiphilic nature suggests it could partition into lipid bilayers, potentially altering their physical properties. The interaction of the palmitate chain with other lipid tails and the glycol head with the aqueous environment would be governed by the principles of hydrophobic and hydrophilic interactions that dictate membrane organization. libretexts.org Furthermore, interactions between palmitoylated molecules and cholesterol at biological interfaces have been shown to be important for the organization and function of membrane receptors. researchgate.net
Considerations in Protein Palmitoylation (as a related biochemical concept, if applicable to this compound structure)
Protein palmitoylation is a crucial post-translational modification where a palmitic acid molecule is covalently attached to a cysteine residue of a protein via a thioester bond (S-palmitoylation). frontiersin.orgwikipedia.org This process is reversible and dynamically regulates protein function by altering its hydrophobicity, membrane association, subcellular localization, and protein-protein interactions. wikipedia.orgnih.gov
This compound itself is not directly involved in the enzymatic process of protein palmitoylation. The substrate for the enzymes that catalyze this modification, known as palmitoyl (B13399708) acyltransferases (PATs or DHHC enzymes), is palmitoyl-CoA, not this compound. frontiersin.orgnih.gov These enzymes transfer the palmitoyl group from palmitoyl-CoA to the target protein. nih.gov
However, the concept is relevant because the degradation of this compound would release free palmitic acid. This free palmitic acid must first be activated to palmitoyl-CoA by an acyl-CoA synthetase before it can be utilized for protein palmitoylation. nih.gov Therefore, this compound could be considered a potential, albeit indirect, source of the palmitate moiety for this significant cellular modification process.
The reversible nature of palmitoylation, with depalmitoylation catalyzed by acyl-protein thioesterases (APTs), allows for a rapid cycling of protein membrane association and function. wikipedia.org This dynamic regulation is critical in numerous signaling pathways, including those involving G-protein coupled receptors (GPCRs) and Ras proteins. wikipedia.orgbioscientifica.com While a variety of fatty acids can be attached to proteins, palmitate is the most common. biorxiv.org
The structural components of this compound are thus linked to this key biochemical event, with its palmitic acid portion being the central molecule in protein palmitoylation, a process fundamental to cellular signaling and protein function.
Environmental Fate and Ecotoxicological Implications
Biodegradation Pathways and Kinetics
The principal initial step in the environmental degradation of glycol palmitate is the cleavage of its ester bond, a reaction catalyzed by enzymes or changes in pH. This hydrolysis yields ethylene (B1197577) glycol and palmitic acid, which then enter separate degradation pathways. europa.eucapes.gov.br Metabolism generally begins with enzymatic hydrolysis of the ester, and the resulting monoester can be further hydrolyzed into the free fatty acid and ethylene glycol. europa.eu
Under aerobic conditions, this compound is readily biodegradable. santos.com The process begins with enzymatic hydrolysis, mediated by ubiquitous esterase and lipase (B570770) enzymes, breaking the compound into its two components.
Ethylene Glycol Degradation: Ethylene glycol is well-documented to be rapidly biodegradable in aerobic environments. inchem.orgresearchgate.net Various microorganisms can utilize it as a sole carbon source. inchem.org The degradation pathway typically involves the oxidation of ethylene glycol to glycolaldehyde, which is then further oxidized to glycolate. smpdb.capathbank.org Glycolate enters central metabolic pathways to be fully mineralized.
Palmitic Acid Degradation: As a saturated long-chain fatty acid, palmitic acid is degraded through the β-oxidation pathway. bu.edu This process systematically shortens the fatty acid chain by removing two-carbon units in the form of acetyl-CoA. bu.edu The acetyl-CoA then enters the citric acid cycle for complete oxidation to carbon dioxide and water, generating energy for the cell. bu.edunih.gov
This compound is also biodegradable under anaerobic conditions, although the processes and rates differ from aerobic degradation. The initial hydrolytic cleavage into ethylene glycol and palmitic acid remains the first step.
Ethylene Glycol Degradation: Numerous studies have confirmed that ethylene glycol is degraded under anaerobic conditions by various microbial consortia. inchem.orgnih.gov The degradation can proceed via methanogenesis or fermentation. nih.gov In methanogenic environments, ethylene glycol can be dismutated to products like ethanol (B145695) and acetate (B1210297), which are subsequently converted by syntrophic bacteria and methanogens into methane (B114726) and carbon dioxide. asm.orgd-nb.info
Palmitic Acid Degradation: The anaerobic degradation of long-chain fatty acids like palmitate is a complex, multi-stage process that is slower than aerobic degradation. nih.govscirp.org It requires the synergistic action of several microbial groups. The process begins with β-oxidation by proton-reducing acetogenic bacteria, which break down the palmitate into acetate and hydrogen. nih.govclemson.edu These products are then consumed by hydrogen-utilizing and acetoclastic methanogens to produce methane. nih.gov The accumulation of palmitic acid can sometimes be a rate-limiting step in the anaerobic digestion of lipid-rich waste. clemson.educore.ac.uk
| Component | Aerobic Pathway | Anaerobic Pathway | Key Intermediates | Final Products |
|---|---|---|---|---|
| This compound | Initial hydrolysis via esterases/lipases. | Initial hydrolysis via esterases/lipases. | Ethylene Glycol, Palmitic Acid | - |
| Ethylene Glycol | Oxidation via alcohol and aldehyde dehydrogenases. smpdb.ca | Fermentation/Dismutation by anaerobic consortia. asm.org | Glycolaldehyde, Glycolate, Ethanol, Acetate | CO₂, H₂O, Methane |
| Palmitic Acid | β-oxidation. bu.edu | β-oxidation by syntrophic acetogens, followed by methanogenesis. nih.gov | Acetyl-CoA, Acetate, H₂ | CO₂, H₂O, Methane |
The environmental compartment significantly influences the degradation rate and mechanism of this compound.
Fresh Water: In freshwater environments, this compound is subject to hydrolysis, followed by rapid microbial degradation of its components. The degradation of ethylene glycol has been observed to be faster in freshwater compared to saltwater. inchem.org For instance, one study observed 100% degradation of ethylene glycol in freshwater within 20 days, compared to 77% in saltwater over the same period. inchem.org
Salt Water: While degradation occurs in marine environments, the rates can be slower than in freshwater. inchem.org The microbial communities and salinity can affect the efficiency of the degrading enzymes.
Soil: In soil, this compound is expected to partition strongly to the solid phase due to its low water solubility and the hydrophobicity of the palmitate chain. santos.comsantos.com Degradation is initiated by both chemical and enzymatic hydrolysis, with soil microorganisms playing a crucial role in the subsequent breakdown of ethylene glycol and palmitic acid. nih.govunlv.edu The rate can be limited by factors such as the availability of nutrients like nitrogen and phosphorus. copernicus.org The degradation of similar glycols has been shown to be rapid in organic-rich topsoil but very slow in subsoil materials. nih.gov
Environmental conditions such as temperature and pH are critical factors controlling the rate of this compound degradation, primarily by affecting the initial hydrolysis step and subsequent microbial activity.
Temperature: Higher temperatures generally accelerate the rate of chemical hydrolysis of esters. researchgate.net The rate of very slow hydrolysis reactions can increase by several orders of magnitude with a temperature increase from 25°C to 100°C. nih.gov Microbial degradation is also highly temperature-sensitive. The biodegradation of ethylene glycol is significantly faster at 20°C (complete in 3 days) than at 8°C (complete in 14 days), with further reductions at 4°C. inchem.orgnih.gov
pH: Ester hydrolysis is catalyzed by both acids and bases, with the rate typically being slowest near neutral pH and increasing under acidic or alkaline conditions. rameywine.comnih.govcapes.gov.br Enzymatic hydrolysis is also pH-dependent; for example, some microbial esterases show optimal activity at pH 7.6-8.6, with activity decreasing by 80-90% at pH 5.6. nih.gov The anaerobic degradation of palmitic acid is also sensitive to pH, with studies showing that even small decreases in pH from 7.2 to 6.8 can reduce degradation rates. clemson.educlemson.edu
| Parameter | Influence | Mechanism/Reason |
|---|---|---|
| Temperature | Higher temperature generally increases degradation rate. researchgate.netnih.gov | Accelerates the rate of chemical and enzymatic hydrolysis. researchgate.netnih.gov Increases microbial metabolic rates up to an optimum. inchem.org |
| pH | Degradation is faster in acidic and alkaline conditions compared to neutral pH. rameywine.comcapes.gov.br | Ester hydrolysis is catalyzed by both H⁺ and OH⁻ ions. nih.govresearchgate.net Microbial enzymes have optimal pH ranges for activity. nih.govclemson.edu |
| Environmental Media | Degradation is generally faster in nutrient-rich soil and fresh water than in salt water or subsoil. inchem.orgnih.gov | Depends on the presence of adapted microbial populations, nutrients, and electron acceptors. copernicus.org |
Influence of Environmental Media (e.g., Fresh Water, Salt Water, Soil)
Environmental Mobility and Fate
The mobility of this compound in the environment is low due to its physical and chemical properties. The parent molecule is expected to associate with solids, while its breakdown products exhibit contrasting behaviors.
This compound has a high potential for adsorption to soil and sediment particles. santos.com This is driven by the long, hydrophobic C16 alkyl chain of the palmitate moiety and the compound's very low water solubility (<0.05 mg/L). europa.eu
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of mobility. For long-chain fatty acid esters similar to this compound, the logarithm of Koc (log Koc) is estimated to be high, often greater than 5. europa.eu This high value indicates that the substance will be strongly adsorbed to organic matter in soil and sediment, leading to low mobility. santos.comsantos.com
Once hydrolyzed, the mobility of the components diverges. Ethylene glycol has a low octanol-water partition coefficient and little capacity to bind to particulates, making it mobile in soil. inchem.org Conversely, palmitic acid, as a long-chain fatty acid, will continue to exhibit strong adsorption to soil and sediment. unlv.edu
| Compound | Water Solubility | Log Koc (estimated) | Expected Mobility in Soil |
|---|---|---|---|
| This compound (and similar esters) | Low (<0.05 mg/L) europa.eu | > 5 europa.eu | Low / Immobile santos.com |
| Ethylene Glycol | High (miscible) | Low inchem.org | High / Mobile inchem.org |
| Palmitic Acid | Very Low | High | Low / Immobile |
Mobility in Soil and Aquatic Systems
The mobility of a chemical substance in soil and aquatic environments is largely governed by its intrinsic physicochemical properties, primarily its water solubility and its tendency to adsorb to soil particles and organic matter. chemsafetypro.com For this compound, which is an ester of ethylene glycol and palmitic acid, these properties indicate a generally low mobility in both soil and water systems. ewg.orgeuropa.eu
The compound's movement in aquatic systems is similarly limited by its very low water solubility. europa.eu As part of the "Fatty acids, C16-18, esters with ethylene glycol" group, it has a measured water solubility of less than 0.05 mg/L at 20°C. europa.eu This poor solubility means the compound will not readily dissolve and be transported in water. Instead, it is more likely to partition from the water column to sediment. While its parent glycol, ethylene glycol, is miscible with water and does not accumulate in aquatic biota, the addition of the long palmitic acid chain drastically alters the molecule's behavior, making it highly hydrophobic. europa.euccme.ca
It is important to consider that hydrolysis, the chemical breakdown by reaction with water, can affect the environmental fate of ester compounds. lyellcollection.org Hydrolysis of this compound would yield ethylene glycol and palmitic acid. europa.eu Ethylene glycol is highly mobile, whereas palmitic acid has lower mobility. europa.eu
Table 1: Physicochemical Properties Influencing Environmental Mobility
| Property | Value | Implication for Mobility | Source |
| Chemical Group | Fatty acids, C16-18, esters with ethylene glycol | - | europa.eu |
| Log Pow (Octanol-Water Partition Coefficient) | 6.27 - >10 (calculated) | High value suggests strong adsorption to soil/sediment and low mobility in water. | europa.eu |
| Water Solubility | <0.05 mg/L at 20°C | Very low solubility limits transport in aquatic systems. | europa.eu |
Bioaccumulation Potential in Non-Target Organisms
Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than in the surrounding environment. epa.gov The potential for a substance to bioaccumulate is often predicted by its octanol-water partition coefficient (log Kow or log Pow) and confirmed by measuring its Bioconcentration Factor (BCF), which compares the concentration of the chemical in an organism to the concentration in the surrounding water. epa.govcefas.co.uk
Based on its high calculated log Pow of 6.27 - >10, this compound would be expected to have a high potential for bioaccumulation in aquatic organisms. europa.eunih.gov A high log Pow value generally indicates that a substance is lipophilic and more likely to be stored in the fatty tissues of organisms. europa.eu For comparison, another fatty acid ester, isopropyl palmitate, with an estimated log Kow of 8.16, has a calculated BCF of 910, which suggests a high potential for bioconcentration. nih.gov
Therefore, while the high lipophilicity of the parent molecule suggests a potential for bioaccumulation, other lines of evidence, including metabolic processes and regulatory screenings, indicate that this potential may not be realized in living organisms. ewg.orgeuropa.eu
Table 2: Parameters Related to Bioaccumulation Potential
| Parameter | Value/Finding | Implication | Source |
| Log Pow | 6.27 - >10 (calculated) | High lipophilicity suggests a theoretical potential to accumulate in fatty tissues. | europa.eu |
| Regulatory Screening (Environment Canada) | Not suspected to be bioaccumulative | Suggests that other factors (e.g., metabolism) may limit actual bioaccumulation. | ewg.org |
| Metabolism | Fatty acid esters can undergo hydrolysis. | The breakdown of the compound can reduce its accumulation. | europa.eu |
Ecotoxicological Assessments in Aquatic and Terrestrial Environments
Ecotoxicological assessments evaluate the potential adverse effects of chemical substances on ecosystems. For this compound, while specific, comprehensive ecotoxicological profiles are limited in the public domain, some assessments provide insight into its general environmental impact.
Environment Canada has classified this compound as "suspected to be an environmental toxin". ewg.org This suggests that the substance may pose a risk to environmental organisms, although the specific nature and extent of this toxicity are not detailed in the available summary. The assessment of cosmetic ingredients often involves evaluating their impact on aquatic life, as these products are frequently washed down the drain and enter aquatic systems. scirp.orgmdpi.com Poorly soluble compounds like glycol esters present challenges for standard ecotoxicological testing, but their potential impact on aquatic ecosystems remains a consideration. bioone.orgatamankimya.com
Studies on related compounds provide some context. Glycols in general can place a high oxygen demand on aquatic ecosystems as they biodegrade, which can indirectly harm aquatic life by lowering dissolved oxygen levels. ccme.ca However, for this compound, the dominant feature is the palmitate chain, making its ecotoxicological profile different from that of simple glycols. The Hydra vulgaris assay has been noted as a tool capable of discerning the toxicity of chemicals like palmitate and its intermediate products, allowing for further investigation. researchgate.net
Life cycle assessments of cosmetic products have highlighted that ingredients can contribute to environmental impacts such as freshwater ecotoxicity. mdpi.com Given its use in such products and its suspected environmental toxicity, the release of this compound into the environment warrants consideration. ewg.orgrivm.nl
Advanced Theoretical and Computational Studies of Glycol Palmitate
Dissipative Particle Dynamics (DPD) Simulations
Dissipative Particle Dynamics (DPD) is a mesoscale simulation technique that bridges the gap between the atomic detail of MD and macroscopic continuum models. uc.edu In DPD, clusters of atoms are grouped into "beads" that interact through simplified forces, allowing for the simulation of larger systems over longer timescales. uc.edu This method is particularly well-suited for studying hydrodynamic behavior and the formation of complex structures in soft matter, such as polymer and surfactant solutions. uc.edu
Mesoscale Simulations of Interfacial Phenomena
DPD simulations are highly effective for modeling the behavior of amphiphilic molecules like glycol palmitate at interfaces, such as oil-water boundaries. The method can predict how these molecules reduce interfacial tension and stabilize emulsions.
In studies of glycol-based hydrogels used for enhanced oil recovery, DPD simulations have shown how the polymer chains orient themselves at the oil/brine interface. nih.gov The simulations reveal that the polymers align perpendicularly to the interface, maximizing contact between their hydrophilic/hydrophobic parts and the corresponding phases, which leads to a reduction in interfacial tension. nih.gov The radius of gyration (Rg), a measure of the spatial extent of the polymer, can be calculated from DPD simulations to quantify this straightening and orientation at the interface. nih.gov Applied to this compound, DPD could model the collective behavior of many molecules, showing their arrangement into monolayers or micellar structures at an interface and predicting the resulting change in interfacial properties. acs.org
Table 2: Key Parameters Investigated in DPD Simulations of Interfacial Systems (Based on studies of analogous glycol-based systems)
| Parameter | Description | Significance | Reference |
| Interfacial Tension (IFT) | The energy required to increase the surface area between two immiscible liquids. | Measures the effectiveness of a surfactant in reducing the energy of the oil/water interface. | nih.gov |
| Radius of Gyration (Rg) | A measure of the overall size and extension of a molecule or a molecular aggregate. | Indicates the conformation (e.g., coiled vs. extended) of molecules at the interface. An increased Rg can confirm that molecules are overextended and aligned at the boundary. | nih.gov |
| Concentration Profile | The distribution of different molecular beads as a function of position relative to the interface. | Shows the segregation of hydrophilic and hydrophobic parts of the molecule into the water and oil phases, respectively. | nih.gov |
| Flory-Huggins Parameter (χ) | Describes the interaction energy between different components in a mixture. | Used as an input for DPD, it determines the miscibility and phase behavior of the system. It can be derived from MD simulations. | nih.gov |
Hydrogel/Oil Miscibility Studies
DPD simulations are also used to study the miscibility and phase behavior of complex mixtures, such as those involving hydrogels and oils. A study on poly(ethylene glycol) (PEG) and poly(propylene glycol) (PPG) based hydrogels demonstrated the use of DPD to visualize the formation of micelle-like networks and predict their ability to displace oil. nih.gov
The simulations showed that these glycol-based surfmers self-assemble into flake-like micelles that can form a percolated, gel-like network. nih.gov This network structure is crucial for the hydrogel's function in applications like enhanced oil recovery, where it acts to sweep oil from porous reservoir rock. nih.govnih.gov The miscibility and interaction behavior are governed by the DPD interaction parameters, which can be derived from experimental data or from more detailed MD simulations. nih.govucl.ac.uk For this compound, DPD could be used to simulate its interaction with polymer networks in a hydrogel, predicting how it might be incorporated and whether it would enhance or disrupt the gel structure and its miscibility with an oil phase.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules from first principles. researchgate.net Methods like Density Functional Theory (DFT) provide detailed information about molecular geometry, reaction energies, electronic charge distribution, and spectroscopic properties. researchgate.netbanglajol.info
Path integral molecular simulations, which incorporate nuclear quantum effects, have been applied to ethylene (B1197577) glycol to study its structure and infrared spectrum with high accuracy. rsc.org These calculations can reveal the subtle interplay of intramolecular forces and quantum effects on the molecule's conformational landscape. rsc.org
For this compound, quantum chemical calculations could provide:
Accurate Molecular Geometry: Determination of the lowest-energy conformation.
Electronic Properties: Calculation of the dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding its reactivity. banglajol.info
Molecular Electrostatic Potential (MEP) Map: Visualization of the electron density distribution, highlighting the electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. This would clearly show the polar glycol head and the nonpolar palmitate tail. banglajol.info
Vibrational Frequencies: Prediction of the infrared and Raman spectra, which can be compared with experimental data to validate the calculated structure.
Predictive Modeling of Structure-Property Relationships
Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models, provides a theoretical framework to estimate the physicochemical and biological properties of chemicals based on their molecular structure. For this compound, an ester of ethylene glycol and palmitic acid, QSPR models can be invaluable in predicting its behavior in various applications, from cosmetic formulations to pharmaceutical excipients, without the need for extensive empirical testing. ua.ptaftonchemical.com
QSPR models are built on the principle that the molecular structure, encoded by numerical descriptors, inherently dictates the macroscopic properties of a substance. aip.org These models establish a mathematical relationship between calculated molecular descriptors (such as topological, electronic, or geometric indices) and an experimentally determined property. aip.orgnih.gov
Detailed Research Findings:
While direct QSPR studies exclusively focused on this compound are not abundant in publicly accessible literature, extensive research on related compounds like glycols, glycol ethers, and other fatty acid esters allows for a clear understanding of how such models would be developed and applied. For instance, QSAR (Quantitative Structure-Activity Relationship) models have been successfully developed for a series of glycols and glycol ethers to predict their toxicity. nih.gov These studies often employ autocorrelation descriptors that encode information about lipophilicity, molar refractivity, and hydrogen bonding capabilities to predict endpoints like developmental toxicity. nih.gov
Similarly, QSPR models for various esters have been developed to predict properties like aquatic toxicity and physicochemical characteristics relevant to fuel applications. nih.govresearchgate.net These models use genetic algorithms and multiple linear regression (GA-MLR) to select the most relevant descriptors from a large pool of calculated values, achieving high predictive accuracy. nih.gov For example, a study on aliphatic esters successfully modeled their toxicity towards Tetrahymena pyriformis using just two molecular descriptors, yielding a model with high statistical significance (R² = 0.899). nih.gov
For this compound, key properties of interest for predictive modeling would include its emulsifying efficiency, skin penetration enhancement, melting point, viscosity, and interaction with other formulation components. The descriptors used in a QSPR model for this compound would capture its amphiphilic nature, including the hydrophilic-lipophilic balance (HLB), which is a critical parameter for emulsifiers. carijournals.org
The development of a QSPR model for a property like emulsifier performance would involve the steps illustrated in the table below.
Table 1: Illustrative Steps for Developing a QSPR Model for Emulsifier Properties
| Step | Description | Example for this compound |
| 1. Data Collection | Gather experimental data for a series of related emulsifiers (e.g., glycol esters with varying fatty acid chains). | Collect data on critical micelle concentration (CMC) or emulsion stability for this compound and similar esters. |
| 2. Molecular Descriptor Calculation | Use software (e.g., Dragon, Mordred) to calculate a wide range of descriptors for each molecule. nih.govacs.org | Calculate descriptors like molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and descriptors related to molecular shape and electronic properties. |
| 3. Model Development | Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to find the best correlation between descriptors and the property. nih.govnih.gov | Emulsion Stability = c0 + c1(Descriptor A) + c2(Descriptor B) + ... |
| 4. Model Validation | Validate the model's predictive power using internal (e.g., cross-validation) and external validation (using a separate test set of molecules). aftonchemical.comnih.gov | The model should accurately predict the emulsion stability for esters not used in its initial training. |
| 5. Mechanistic Interpretation | Analyze the selected descriptors to gain insight into the molecular features driving the property. aftonchemical.com | A model might reveal that a specific combination of molecular size and hydrogen bonding capacity is key to emulsification. |
By applying these principles, researchers can create robust models to predict the performance of this compound and guide the design of new esters with tailored properties.
Machine Learning Applications in Molecular Design and Prediction
Machine learning (ML), a subset of artificial intelligence, has emerged as a powerful tool in chemical and materials science, capable of learning complex, non-linear relationships within large datasets. google.commdpi.com For this compound, ML can be applied to predict its properties, optimize its use in formulations, and design novel analogues with enhanced performance characteristics. aip.orgwipo.int
Unlike traditional QSPR models that often rely on linear regression, ML algorithms like neural networks, random forests, and support vector machines can capture more intricate patterns connecting molecular structure to function. researchgate.netmdpi.com This is particularly useful for predicting the properties of complex mixtures, such as cosmetic or pharmaceutical formulations, where ingredient interactions are highly complex. mdpi.com
Detailed Research Findings:
In the context of this compound, ML models could be trained on data from various formulations to predict outcomes such as:
Emulsion Stability: Predicting how well a formulation containing this compound will resist phase separation over time and under different conditions.
Skin Penetration: Estimating the efficacy of this compound as a penetration enhancer for active ingredients in a topical product.
Sensory Properties: Predicting the feel and texture of a cream or lotion based on the concentration of this compound and other excipients.
Physicochemical Properties: Artificial neural networks (ANNs) have been used to accurately predict the thermal conductivity of ethylene glycol solutions, demonstrating the potential to model the physical properties of glycol derivatives with high precision. repec.org
The general workflow for applying ML to predict a property of a formulation containing this compound is outlined below.
Table 2: General Machine Learning Workflow for Formulation Property Prediction
| Step | Description | Example Application |
| 1. Data Curation | Collect a large dataset of formulations with known compositions and measured properties. | A database of hundreds of oil-in-water emulsions with varying concentrations of this compound, co-emulsifiers, oils, and their measured long-term stability. mdpi.com |
| 2. Feature Engineering | Convert the chemical composition of each formulation into a numerical feature vector. This often involves calculating molecular descriptors for each ingredient. acs.org | For each formulation, create a vector containing the concentrations of each ingredient and key molecular descriptors (e.g., molecular weight, logP, HLB value) for this compound and other components. |
| 3. Model Training | Select an appropriate ML algorithm (e.g., Random Forest, Gradient Boosted Trees, Neural Network) and train it on the feature vectors and their corresponding property outcomes. researchgate.netmdpi.com | The algorithm learns the complex relationship between the input features (ingredient properties and concentrations) and the output (emulsion stability). |
| 4. Performance Evaluation | Assess the model's accuracy using a hold-out test set. Common metrics include the coefficient of determination (R²) and Root Mean Square Error (RMSE). researchgate.netmdpi.com | An R² value close to 1.0 would indicate a highly predictive model. |
| 5. In Silico Design & Prediction | Use the trained model to predict the properties of new, virtual formulations, enabling rapid screening and optimization. mdpi.com | The model can be used to identify the optimal concentration of this compound to achieve maximum stability with a desired sensory profile, reducing the number of lab experiments. |
By leveraging these advanced computational techniques, the development of products containing this compound can be accelerated, moving from a trial-and-error approach to a more predictive and rational design process. wipo.intpharmaexcipients.com
Future Research Directions and Emerging Trends in Glycol Palmitate Research
Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability
The future of Glycol Palmitate synthesis lies in the development of environmentally friendly and efficient catalytic routes that maximize atom economy and minimize waste. Traditional chemical synthesis, often requiring harsh conditions and acid catalysts like sulfuric or p-toluulfonic acid, is being challenged by greener alternatives. rsc.org
Enzymatic synthesis, particularly using lipases, has emerged as a highly promising and sustainable pathway. mdpi.com Biocatalytic methods offer several advantages, including high selectivity, mild reaction conditions (typically 30–60°C), and reduced formation of hazardous waste. rsc.orgmdpi.com Research has demonstrated the successful synthesis of this compound and related esters using lipases like Candida rugosa lipase (B570770) and Novozym® 435. rsc.orgscitepress.orgscitepress.org In one study, the enzymatic esterification of glycol and palmitic acid was conducted at 37°C for 18 hours, achieving a high conversion rate of 82%. scitepress.org These processes can often be performed in solvent-free systems, further enhancing their green credentials. mdpi.com
Future research will likely focus on discovering and engineering more robust and reusable immobilized enzymes to make industrial-scale enzymatic production more economically feasible. rsc.org Another area of exploration is the use of novel catalysts such as deep eutectic solvents, which have been investigated for the synthesis of other palmitate esters and represent a potential green alternative. asianpubs.org The overarching goal is to develop processes that are not only efficient but also align with the principles of green chemistry, reducing environmental impact and improving the sustainability of this compound production. rsc.orgmdpi.com
Table 1: Comparison of Synthetic Pathways for this compound and Related Esters
| Feature | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Catalyst | Strong acids (e.g., sulfuric acid, p-toluenesulfonic acid) rsc.org | Lipases (e.g., Candida rugosa, Novozym® 435) rsc.orgscitepress.org |
| Reaction Temperature | High (e.g., 120°C - 180°C) | Mild (e.g., 30°C - 60°C) rsc.org |
| Reaction Conditions | Often requires reflux and azeotropic distillation to remove water | Can be performed in solvent-free systems; water removal can shift equilibrium mdpi.com |
| Selectivity | Lacks selectivity, can lead to by-products rsc.org | High regioselectivity and enantioselectivity mdpi.com |
| Waste Generation | Produces hazardous waste requiring complex purification steps rsc.org | Reduced process waste and environmental impact rsc.orgmdpi.com |
| Conversion Rate | High conversion can be achieved | High conversion reported (e.g., 82% for this compound) scitepress.org |
| Sustainability | Less sustainable due to harsh conditions and waste | Considered a green, sustainable alternative rsc.orgmdpi.com |
Exploration of Structure-Function Relationships for Tailored Material Performance
A deeper understanding of the relationship between the molecular structure of this compound and its physical properties is crucial for designing materials with tailored performance. This compound is an ester of ethylene (B1197577) glycol and palmitic acid, featuring a hydrophilic glycol "head" and a lipophilic 16-carbon palmitate "tail". cymitquimica.com This amphiphilic structure is fundamental to its function as an emulsifier, which allows for the stable mixing of oil and water, and as a skin-conditioning agent. cosmileeurope.eu
Research on various fatty acid esters demonstrates that molecular architecture dictates material properties. researchgate.net Key structural parameters that can be tuned include:
Alkyl Chain Length: The length of the fatty acid chain influences properties like melting point, viscosity, and solubility. For example, ethylene glycol distearate (C18) has a higher melting point than ethylene glycol dipalmitate (C16).
Glycol Backbone: Altering the glycol component (e.g., using propylene (B89431) glycol instead of ethylene glycol) can modify the melting point and toxicological profile.
Degree of Esterification: The molecule can be a monoester (this compound) or a diester (Ethylene Glycol Dipalmitate), which significantly changes its physical state and functional properties. cymitquimica.com
Future studies will likely involve systematically synthesizing a library of this compound analogues with varied chain lengths and functional groups. By characterizing their thermal properties (e.g., for phase-change materials), emulsifying capabilities, and interactions with biological surfaces, researchers can build predictive models that link specific structural motifs to desired functions. researchgate.net This will enable the rational design of new esters for specific applications, such as creating more stable emulsions for cosmetics or optimizing the phase transition temperature for thermal energy storage. researchgate.netatamanchemicals.com
Table 2: Structure-Function Insights for this compound and Related Esters
| Structural Feature | Related Property/Function | Potential Application |
|---|---|---|
| Amphiphilic Nature (Hydrophilic Head, Lipophilic Tail) | Emulsifying capacity, reduction of interfacial tension cosmileeurope.eu | Creams, lotions, and other cosmetic formulations cymitquimica.com |
| Palmitate Chain (C16) | Skin conditioning, emollience, contributes to melting point cosmileeurope.eu | Skincare products, phase-change materials cosmileeurope.eu |
| Ester Linkage | Site for potential hydrolysis, influences biodegradability | Biodegradable formulations |
| Hydroxyl Group (-OH) | Provides a site for further chemical modification | Development of novel functional derivatives |
Integration of this compound in Advanced Functional Materials
The unique physicochemical properties of this compound make it a candidate for integration into a variety of advanced functional materials, particularly in the fields of nanotechnology and energy storage. frontiersin.org
In nanotechnology, this compound and its derivatives are utilized in the formation of nano-sized delivery systems such as nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). frontiersin.orgrroij.commdpi.com These systems can encapsulate active ingredients, enhancing their stability, solubility, and penetration into the skin. frontiersin.orgmdpi.com For instance, nanoemulsions containing this compound can be used in moisturizers, sunscreens, and hair care products to deliver active compounds effectively. rroij.com The ability to form stable, low-viscosity oil-in-water emulsions is highly attractive for products like moisturizing tissues. rroij.com Methoxy (B1213986) poly(ethylene glycol)-palmitate has been synthesized to create self-assembling nanocarriers for delivering curcumin (B1669340) to cancer cells, showcasing the potential of palmitate esters in advanced therapeutic applications. frontiersin.org
Another emerging application is in phase-change materials (PCMs) for thermal energy storage. Ethylene glycol dipalmitate, a close derivative, is noted for its potential as a PCM due to its distinct melting point and ability to store and release latent heat. Such materials are valuable for applications requiring thermal regulation, for example, in textiles, building materials, and electronics.
Future research will likely explore the creation of novel composite materials where this compound is combined with other polymers or nanoparticles to create materials with synergistic properties. This could lead to the development of "smart" textiles with thermal regulation or more advanced drug delivery systems with targeted release profiles. mdpi.comjuniperpublishers.com
Table 3: Applications of this compound in Advanced Materials
| Material Type | Role of this compound/Derivatives | Application Area | Research Finding/Trend |
|---|---|---|---|
| Nanoemulsions | Emulsifier, stabilizer rroij.com | Cosmetics (creams, lotions, sunscreens), Personal Care rroij.com | Used to create stable, transparent nanoemulsions with good skin feel. rroij.com |
| Nanocarriers (SLNs, NLCs) | Lipid matrix component, encapsulation of actives frontiersin.orgmdpi.com | Drug Delivery, Functional Foods, Cosmeceuticals frontiersin.orgmdpi.com | Methoxy poly(ethylene glycol)-palmitate has been used to form nanocarriers for curcumin. frontiersin.org |
| Phase-Change Materials (PCMs) | Latent heat storage medium | Thermal Energy Storage, Smart Textiles | Ethylene glycol dipalmitate (a diester) is noted for its PCM properties and thermal stability. |
Deepening Understanding of Biochemical Interactions in Model Systems
To optimize the use of this compound in personal care and potential biomedical applications, a more profound understanding of its interactions at the biochemical level is necessary. Currently, it is known to function as a skin conditioning agent, helping to maintain the skin in good condition, and as an emollient that enhances moisture retention. cymitquimica.comcosmileeurope.eu These effects are attributed to the formation of a lipid film on the skin surface, which reduces transepidermal water loss.
Future research will employ advanced model systems to elucidate these interactions more precisely. These systems include:
Model Membranes: Using techniques like solid-state NMR to study how this compound interacts with and integrates into model stratum corneum membranes composed of ceramides, cholesterol, and other fatty acids. sfu.ca Such studies can reveal its effect on membrane fluidity, lipid packing, and phase behavior, explaining its mechanism as a penetration enhancer or moisturizer. sfu.ca
Cell Culture Models: Investigating the response of skin cells (e.g., keratinocytes, fibroblasts) to this compound can provide insights into its biological activity, such as its influence on collagen synthesis or inflammatory pathways. koreascience.kr
Erythrocyte Models: The hemolytic effects of related surfactants like polyethylene (B3416737) this compound have been studied using erythrocyte (red blood cell) models to assess membrane interactions. wisdomlib.org
A study investigating the antimicrobial properties of this compound found it had no activity against Propionibacterium acnes and Staphylococcus epidermidis, in contrast to a similar ester made from castor oil fatty acid. scitepress.org This highlights the specificity of biochemical interactions and the need for further research to map the full spectrum of this compound's biological effects. Understanding these interactions will enable the design of safer and more efficacious products.
Computational Design and Optimization of this compound Derivatives
The convergence of computational chemistry and machine learning is opening new frontiers for the in silico design and optimization of molecules like this compound. researchgate.net This emerging trend allows researchers to predict the properties and functions of novel derivatives before undertaking costly and time-consuming laboratory synthesis.
Computational approaches can be applied in several ways:
Molecular Docking: This technique can be used to predict the binding affinity and interaction of this compound derivatives with specific biological targets, such as enzymes or receptor proteins in the skin. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By analyzing a dataset of related molecules, QSAR models can be built to correlate specific structural features with functions like emulsifying efficiency, skin penetration, or melting point. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound and its derivatives within complex environments, such as a lipid bilayer or an oil-water interface. researchgate.net This can provide dynamic insights into how these molecules organize themselves and influence the structure of the system, which is critical for designing better emulsifiers or nanocarriers.
While research specifically on the computational design of this compound derivatives is still nascent, the methodologies are well-established for related systems, such as designing lipid-based drug delivery carriers. nih.gov Future research will undoubtedly apply these powerful computational tools to screen virtual libraries of this compound derivatives, identifying promising candidates with optimized properties for targeted applications in cosmetics, pharmaceuticals, and material science. This will accelerate the innovation cycle and lead to the development of next-generation functional esters with enhanced performance.
Table 4: Mentioned Compound Names
| Compound Name |
|---|
| Adenosine |
| Ascorbyl palmitate |
| Butylene Glycol |
| Butylene Glycol Cocoate |
| C12-15 alkyl benzoate |
| Candida Antarctica lipase B |
| Candida rugosa lipase |
| Capric/caprylic triglyceride |
| Cetyl Alcohol |
| Cholesterol |
| Curcumin |
| Diethylhexyl adipate |
| Ethylene Glycol |
| Ethylene glycol distearate |
| Glycerol (B35011) |
| This compound |
| Isopropyl myristate |
| Isopropyl Palmitate |
| L-ascorbic acid |
| Lactic acid |
| Methoxy poly(ethylene glycol)-palmitate |
| Methyl Myristate |
| Methyl palmitate |
| N-butyl palmitate |
| Novozym 435 |
| Oleic acid |
| Palmitic acid |
| Poly(ethylene glycol) (PEG) |
| Polyethylene glycol lorate (Tween 20) |
| Polyethylene glycol oleate (B1233923) (Tween 80) |
| Polyethylene this compound (Tween 40) |
| Polyethylene glycol stearate (B1226849) (Tween 60) |
| Propionaldehyde |
| Propylene glycol |
| Pyruvic acid |
| Retinol (B82714) |
| Retinyl palmitate |
| Stearic acid |
| Sulfuric acid |
| p-Toluenesulfonic acid |
| Triethylene glycol |
Q & A
Q. What advanced computational methods are applicable for predicting this compound’s behavior in novel solvent systems?
- Methodological Answer : Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solubility parameters and partition coefficients. Validate with experimental solubility assays in ionic liquids or deep eutectic solvents. Use molecular docking to explore interactions with enzymatic catalysts (e.g., lipases) for green synthesis applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
